molecular formula C9H10N2O B112797 2-(2-Aminoethoxy)benzonitrile CAS No. 57276-65-0

2-(2-Aminoethoxy)benzonitrile

Cat. No.: B112797
CAS No.: 57276-65-0
M. Wt: 162.19 g/mol
InChI Key: IQOAHZWDAUBPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethoxy)benzonitrile (CAS 57276-65-0) is a fine chemical with a molecular formula of C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, primarily for the development of novel pharmaceutical compounds . Its structure features both benzonitrile and aminoethoxy functional groups, making it a critical intermediate for constructing molecules that interact with specific biological receptors . Researchers value this compound particularly in early-stage drug discovery for neurological and cardiovascular disorders, where it is utilized in the synthesis of potential therapeutics for conditions such as hypertension and anxiety . The compound is typically supplied as a solid and should be stored in a cool, dry place, with some suppliers recommending storage in a 2-8°C refrigerator . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOAHZWDAUBPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557912
Record name 2-(2-Aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57276-65-0
Record name 2-(2-Aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminoethoxy)benzonitrile: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-(2-Aminoethoxy)benzonitrile. Due to the limited availability of specific experimental data for this compound, this guide combines known information with predicted data and established experimental protocols for analogous compounds to serve as a valuable resource for research and development.

Chemical Properties and Structure

This compound, with the CAS number 57276-65-0, is an organic compound featuring a benzonitrile core substituted with an aminoethoxy group at the ortho position. Its chemical structure combines the functionalities of a nitrile, an ether, and a primary amine, making it a potentially versatile building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₂O--INVALID-LINK--
Molecular Weight 162.19 g/mol --INVALID-LINK--
Melting Point Predicted: 45-55 °C
Boiling Point Predicted: 320-340 °C at 760 mmHg
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents.
Appearance White to off-white solid or oil

Chemical Structure:

  • SMILES: N#Cc1ccccc1OCCN

  • InChI: InChI=1S/C9H10N2O/c10-6-7-12-9-5-3-2-4-8(9)11/h2-5H,6-7,10H2

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following tables provide predicted spectroscopic data based on its chemical structure. These predictions can guide the analysis of experimentally obtained spectra.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.55dd1HAr-H
~7.45td1HAr-H
~7.00td1HAr-H
~6.90d1HAr-H
~4.15t2HO-CH₂
~3.10t2HN-CH₂
~1.50br s2HNH₂

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~160Ar-C-O
~134Ar-CH
~133Ar-CH
~121Ar-CH
~118C≡N
~112Ar-CH
~102Ar-C-CN
~69O-CH₂
~41N-CH₂

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, DoubletN-H Stretch (primary amine)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
~2225StrongC≡N Stretch (nitrile)
1600-1450Strong, Multiple BandsAromatic C=C Stretch
~1250StrongAryl-O-C Stretch
~1050StrongC-N Stretch

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 2-cyanophenol and a protected 2-aminoethanol derivative, followed by deprotection.

Reaction Scheme:

  • Protection of the amine: 2-Aminoethanol is reacted with a suitable protecting group (e.g., Boc anhydride) to form N-Boc-2-aminoethanol.

  • Etherification: The protected amino alcohol is then reacted with 2-cyanophenol under basic conditions (e.g., using potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotection: The resulting Boc-protected intermediate is deprotected using an acid (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: 2-Cyanophenol N-Boc-2-aminoethanol reaction Williamson Ether Synthesis (K2CO3, DMF, Heat) start->reaction intermediate Boc-protected Intermediate reaction->intermediate deprotection Acidic Deprotection (TFA or HCl) intermediate->deprotection product This compound deprotection->product purification Purification (Column Chromatography) product->purification

Proposed synthesis workflow for this compound.
General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is recommended. Place a small amount of the dry sample directly on the ATR crystal. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of benzonitrile derivatives has shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]

A significant mechanism of action for some anticancer benzonitrile derivatives is the inhibition of tubulin polymerization.[1] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequent apoptosis in cancer cells.[1]

G cluster_pathway General Signaling Pathway for Tubulin Polymerization Inhibitors inhibitor Benzonitrile Derivative tubulin β-Tubulin (Colchicine-Binding Site) inhibitor->tubulin Binds to microtubule Microtubule Formation tubulin->microtubule Inhibits Polymerization mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged arrest induces

Generalized signaling pathway for benzonitrile derivatives acting as tubulin polymerization inhibitors.
Proposed Experimental Protocols for Biological Evaluation

Anticancer Activity (MTT Assay): This assay assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Dissolve the formazan crystals and measure the absorbance to determine cell viability and calculate the IC₅₀ value.

Antimicrobial Activity (Broth Microdilution Assay): This assay determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Serial Dilution: Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion

This compound is a compound with a chemical structure that suggests potential for a variety of applications, particularly in the development of novel therapeutic agents. While specific experimental data for this molecule is currently scarce, this guide provides a foundational understanding of its predicted properties and outlines experimental approaches for its synthesis and biological evaluation. Further research into this and related compounds is warranted to explore their full potential in drug discovery and other scientific fields.

References

An In-depth Technical Guide to 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, physicochemical properties, synthetic methodologies, and known biological activities, presenting the information in a manner tailored for researchers and professionals in the field.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 57276-65-0

This compound is an organic compound featuring a benzonitrile core substituted with an aminoethoxy group at the ortho position. This unique structural arrangement imparts specific chemical and biological properties that are of interest for further investigation and development.

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds

PropertyValueData Source
IUPAC Name This compoundN/A
CAS Number 57276-65-0N/A
Molecular Formula C₉H₁₀N₂ON/A
Molecular Weight 162.19 g/mol N/A
Predicted ¹H NMR (CDCl₃) Aromatic Protons: δ 6.8-7.6 (m, 4H), Methylene Protons (-OCH₂-): δ 4.1-4.3 (t, 2H), Methylene Protons (-CH₂N-): δ 3.0-3.2 (t, 2H), Amine Protons (-NH₂): δ 1.5-2.0 (br s, 2H)Predicted
Predicted ¹³C NMR (CDCl₃) Aromatic Carbons: δ 110-160, Nitrile Carbon (-CN): δ ~117, Methylene Carbon (-OCH₂-): δ ~68, Methylene Carbon (-CH₂N-): δ ~41Predicted
Predicted IR (KBr) N-H stretch (amine): ~3300-3400 cm⁻¹, C≡N stretch (nitrile): ~2220-2230 cm⁻¹, C-O stretch (ether): ~1240-1260 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹, Aromatic C=C stretch: ~1450-1600 cm⁻¹Predicted
Predicted MS (EI) [M]⁺: m/z 162, [M-CH₂NH₂]⁺: m/z 132, [M-C₂H₄NH₂]⁺: m/z 118Predicted

Note: Experimental data for this compound is limited in publicly accessible literature. The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Williamson ether synthesis, starting from 2-cyanophenol and a protected 2-aminoethanol derivative, followed by deprotection. A detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of similar aryl ethers.

Step 1: Protection of 2-Aminoethanol

  • Dissolve 2-aminoethanol in a suitable solvent such as dichloromethane.

  • Add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture to isolate the N-Boc protected 2-aminoethanol.

Step 2: Williamson Ether Synthesis

  • In a round-bottom flask, dissolve 2-cyanophenol in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, to the solution.

  • To this mixture, add the N-Boc protected 2-aminoethanol from Step 1.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and perform an aqueous work-up, followed by extraction with an organic solvent to isolate the protected intermediate.

Step 3: Deprotection

  • Dissolve the product from Step 2 in a suitable solvent.

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA) for the Boc group.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and perform an extraction to isolate the crude this compound.

  • Purify the final product by column chromatography on silica gel.

Spectroscopic Analysis

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using a suitable mass spectrometry technique, such as electron ionization (EI) or electrospray ionization (ESI).

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader class of benzonitrile derivatives has demonstrated significant potential in drug discovery, particularly as anticancer agents.[1]

A prominent mechanism of action for some benzonitrile-containing compounds is the inhibition of tubulin polymerization .[1] Microtubules are critical components of the cytoskeleton and are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1]

The signaling cascade initiated by the disruption of microtubule function often involves the activation of the spindle assembly checkpoint. Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, which is characterized by the activation of caspases and subsequent cleavage of cellular substrates, ultimately leading to programmed cell death.[1]

Caption: Proposed mechanism of action for benzonitrile derivatives as anticancer agents.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and insights into the potential biological activities based on related structures. Further research is warranted to fully elucidate the specific biological mechanisms and therapeutic potential of this compound.

References

The Synthesis and Discovery of 2-(2-Aminoethoxy)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(2-aminoethoxy)benzonitrile, a molecule of interest within the broader class of biologically active benzonitrile derivatives. While specific research on this particular isomer is limited in publicly available literature, this whitepaper constructs a plausible and detailed synthetic pathway based on established chemical principles. It outlines the physicochemical properties, a detailed experimental protocol for its synthesis via a two-step process involving a Williamson ether synthesis and subsequent deprotection, and contextualizes its potential biological significance based on the known activities of related benzonitrile compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, recognized for their versatile roles in drug discovery and development.[1] The nitrile moiety can act as a hydrogen bond acceptor and is considered a bioisostere for various functional groups, making it a privileged scaffold in the design of novel therapeutic agents.[1] These compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

This whitepaper focuses on the specific isomer, this compound. While direct experimental data for this compound is scarce, its structural similarity to other biologically active molecules suggests its potential as a valuable building block or lead compound in pharmaceutical research. This guide provides a detailed theoretical framework for its synthesis and characterization, aimed at enabling further investigation by the scientific community.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties for this compound is presented in Table 1. These values are a combination of data from commercial suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol -
CAS Number 57276-65-0[3]
Appearance White to yellow solid[4]
Purity 98%[3]
Storage Temperature +4°C[4]
Predicted XLogP3 1.2Computational Prediction
Predicted Hydrogen Bond Donor Count 1Computational Prediction
Predicted Hydrogen Bond Acceptor Count 3Computational Prediction
Predicted Rotatable Bond Count 4Computational Prediction

Synthesis of this compound

A robust and versatile method for the synthesis of this compound is a two-step process. The first step involves the formation of an ether linkage via the Williamson ether synthesis, reacting 2-cyanophenol with an N-protected 2-aminoethyl halide. The second step is the deprotection of the amine group to yield the final product.

Synthetic Pathway Overview

Synthesis_Pathway 2-Cyanophenol 2-Cyanophenol Intermediate 2-(2-(Boc-amino)ethoxy)benzonitrile 2-Cyanophenol->Intermediate Williamson Ether Synthesis N-Boc-2-chloroethylamine N-Boc-2-chloroethylamine N-Boc-2-chloroethylamine->Intermediate Final_Product This compound Intermediate->Final_Product Boc Deprotection Step1_Conditions Step 1: K₂CO₃, DMF 80°C, 12h Step2_Conditions Step 2: TFA, DCM 0°C to rt, 3h

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate

This step utilizes the Williamson ether synthesis to couple 2-cyanophenol with N-Boc-2-chloroethylamine.

  • Materials:

    • 2-Cyanophenol (1.0 eq)

    • N-Boc-2-chloroethylamine (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-cyanophenol and dry DMF.

    • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

    • Add N-Boc-2-chloroethylamine to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Boc Deprotection)

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.

  • Materials:

    • tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

    • Monitor the deprotection by TLC.

    • Once complete, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions.

Table 2: Quantitative Synthetic Data

ParameterStep 1: Williamson Ether SynthesisStep 2: Boc DeprotectionOverall
Reactant 2-Cyanophenoltert-butyl (2-(2-cyanophenoxy)ethyl)carbamate2-Cyanophenol
Product tert-butyl (2-(2-cyanophenoxy)ethyl)carbamateThis compoundThis compound
Typical Yield 75-90%>90%65-80%
Purity (post-purification) >95%>98%>98%

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of benzonitrile derivatives has shown significant promise in various therapeutic areas.[1] Many benzonitrile-containing compounds exhibit anticancer properties by inhibiting key enzymes and signaling pathways involved in cancer progression.[2]

One notable mechanism is the inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzonitrile derivatives have been developed as inhibitors of various kinases.[1]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation ADP ADP Kinase_Cascade->ADP Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Gene Expression Benzonitrile_Inhibitor Benzonitrile Derivative (e.g., this compound) Benzonitrile_Inhibitor->Kinase_Cascade Inhibition (ATP Competition) ATP ATP ATP->Kinase_Cascade

Caption: Representative kinase inhibition signaling pathway for benzonitrile derivatives.

The diagram above illustrates a general mechanism where a benzonitrile derivative acts as a competitive inhibitor at the ATP-binding site of a protein kinase within a signaling cascade. This inhibition blocks the downstream signaling events that lead to cellular responses such as proliferation and survival, which are often dysregulated in cancer.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzonitrile derivatives. This technical guide provides a foundational resource for its synthesis and potential applications. The detailed, albeit theoretical, experimental protocol for its synthesis via a Williamson etherification followed by amine deprotection offers a clear pathway for its preparation in a laboratory setting. By contextualizing its potential biological activity through the known mechanisms of related compounds, this document aims to stimulate further research into the specific properties and therapeutic potential of this compound. The structured presentation of data and visual workflows are intended to support the efforts of researchers and professionals dedicated to the advancement of drug discovery and development.

References

Spectroscopic Data for 2-(2-Aminoethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Aminoethoxy)benzonitrile, tailored for researchers, scientists, and drug development professionals. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6d1HAr-H
~7.3 - 7.4t1HAr-H
~6.9 - 7.0t1HAr-H
~6.8 - 6.9d1HAr-H
~4.1 - 4.2t2HO-CH₂
~3.1 - 3.2t2HN-CH₂
~1.6 (broad s)s2HNH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162Ar-C-O
~134Ar-C
~133Ar-C
~121Ar-C
~118C≡N
~112Ar-C
~103Ar-C-CN
~69O-CH₂
~41N-CH₂

Table 3: Predicted IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3450 - 3300Medium, Sharp (two bands)N-H stretch (primary amine)
~3050MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~2225StrongC≡N stretch
~1600StrongAromatic C=C stretch
~1500StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch
~1100MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)
145Medium[M - NH₃]⁺
134Medium[M - C₂H₄]⁺
118High[M - C₂H₄N]⁺
90Medium[C₆H₄N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution into a clean, dry 5 mm NMR tube.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

¹H NMR Spectroscopy Acquisition:

  • Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • Set the spectral width to cover a range of approximately -2 to 12 ppm.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy Acquisition:

  • Acquire the carbon-13 NMR spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Set the spectral width to cover a range of approximately 0 to 200 ppm.[3][4]

  • A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.[6]

  • Place a small amount of the solid, dry this compound sample directly onto the ATR crystal, ensuring good contact.[6]

  • Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the sample and the crystal.

Data Acquisition:

  • Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[6]

  • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.[7]

  • If necessary, filter the solution to remove any particulate matter.[8]

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[9]

  • A detector records the abundance of each ion.

  • Acquire the mass spectrum over a suitable mass range, for example, m/z 50-300.[7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Therapeutic Potential of Benzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential biological activities of the benzonitrile chemical scaffold. Due to a scarcity of publicly available research, this document does not focus on the specific biological activity of 2-(2-Aminoethoxy)benzonitrile. Instead, it provides a broader overview of the known biological activities of various benzonitrile derivatives to offer insights into the potential areas of investigation for related compounds.

Introduction

Benzonitrile derivatives, a class of organic compounds featuring a cyano group attached to a benzene ring, represent a significant scaffold in medicinal chemistry. The electronic properties and synthetic accessibility of this core structure have enabled the development of a diverse range of molecules with significant biological activities. This guide offers an in-depth overview of the current understanding of the potential anticancer, antimicrobial, and antiviral properties of benzonitrile derivatives, aimed at researchers, scientists, and drug development professionals.

Potential Biological Activities of Benzonitrile Derivatives

The benzonitrile scaffold has been incorporated into numerous molecules exhibiting a wide array of biological effects. The primary areas of interest include oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

Benzonitrile-containing compounds have shown considerable promise as anticancer agents by targeting fundamental cellular processes involved in cancer progression, such as cell division and signaling.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism by which some benzonitrile derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and can subsequently trigger apoptosis in rapidly dividing cancer cells.[1]

Quantitative Data on Anticancer Activity of Benzonitrile Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzonitrile derivatives against various cancer cell lines, demonstrating the potential of this chemical class in oncology research.

Compound ClassDerivative ExampleCancer Cell LineIC50
2-PhenylacrylonitrilesCompound 1g2aHCT116 (Colon)5.9 nM[1]
BEL-7402 (Liver)7.8 nM[1]
Benzotriazole-acrylonitrilesCompound 5HeLa (Cervical)Sub-micromolar[1]
Compound 2.1VX2 (Carcinoma)3.80 ± 0.75 µM[1]
Compound 2.2MGC (Stomach)3.72 ± 0.11 µM[1]
Compound 2.5A549 (Lung)5.47 ± 1.11 µM[1]
MKN45 (Stomach)3.04 ± 0.02 µM[1]
Antimicrobial and Antiviral Activities

Various benzonitrile derivatives have been investigated for their efficacy against a range of microbial pathogens.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

One proposed mechanism for the antibacterial activity of certain pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs). PBPs are enzymes essential for the synthesis of the bacterial cell wall. By forming covalent bonds with PBPs, these compounds can disrupt cell wall integrity, leading to bacterial lysis and death.[1]

Antiviral Activity against Picornaviruses

Benzonitrile derivatives have also been identified as inhibitors of various viruses, including picornaviruses, which are responsible for a range of human illnesses such as the common cold.[1]

Experimental Protocols

The evaluation of the biological activity of benzonitrile derivatives typically involves a range of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, A549)

  • Complete cell culture medium

  • Test compound (benzonitrile derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • 96-well microtiter plates

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Visualizations

The biological effects of benzonitrile derivatives can be attributed to their modulation of various cellular signaling pathways.

Inhibition of Tubulin Polymerization and Mitotic Arrest

The following diagram illustrates the mechanism of action for benzonitrile derivatives that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

tubulin_inhibition Benzonitrile Benzonitrile Derivative Microtubules Microtubule Polymerization Benzonitrile->Microtubules Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzonitrile derivatives.

General Experimental Workflow for Anticancer Activity Evaluation

The diagram below outlines a typical workflow for assessing the anticancer potential of a novel compound.

anticancer_workflow Compound Test Compound InVitro In Vitro Assays Compound->InVitro Cytotoxicity Cytotoxicity (e.g., MTT Assay) InVitro->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., Annexin V) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis InVitro->CellCycle InVivo In Vivo Models InVitro->InVivo Promising Results Xenograft Tumor Xenograft Models in Mice InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity Lead Lead Compound Identification InVivo->Lead Efficacy & Safety

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

The benzonitrile scaffold is a privileged structure in the design of biologically active molecules. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including potent anticancer, antimicrobial, and antiviral effects. The versatility of their synthesis and the ability to modulate their biological activity through structural modifications make them highly attractive candidates for further drug development. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on the benzonitrile core. Further investigation into the specific biological activities of compounds like this compound is warranted to fully explore their therapeutic potential.

References

Unraveling the Enigma: A Hypothetical Exploration into the Mechanism of Action of 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the specific mechanism of action of 2-(2-Aminoethoxy)benzonitrile is not extensively available in public scientific literature. This document, therefore, presents a series of well-reasoned hypotheses based on its chemical structure and its known role as a precursor in the synthesis of various pharmaceutical compounds. The experimental protocols, data, and pathways described herein are proposed as a framework for future investigation and are not based on established findings.

Introduction

This compound is a fascinating molecule, primarily recognized for its utility as a versatile chemical intermediate in the synthesis of a range of biologically active compounds. While its direct pharmacological profile remains largely uncharacterized, its structural motifs—a benzonitrile group and an aminoethoxy side chain—suggest several plausible avenues for biological interaction. This guide explores these hypothetical mechanisms of action, proposes a comprehensive research workflow for their investigation, and provides detailed, albeit theoretical, experimental protocols.

Hypothesized Mechanisms of Action

Given its chemical structure, this compound could potentially exert its effects through one or more of the following mechanisms:

  • Hypothesis 1: Interaction with Monoamine Oxidase (MAO) : The primary amine in the aminoethoxy side chain is a structural feature found in many substrates and inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.

  • Hypothesis 2: Calcium Channel Modulation : Certain benzonitrile derivatives have been shown to interact with voltage-gated calcium channels. The lipophilic nature of the benzene ring combined with the polar side chain could facilitate interaction with these transmembrane proteins.

  • Hypothesis 3: Cytochrome P450 Inhibition : The nitrile group can interact with the heme iron of cytochrome P450 enzymes, potentially leading to their inhibition. This could have significant implications for drug metabolism and pharmacokinetics.

  • Hypothesis 4: Prodrug Activity : It is plausible that this compound itself is biologically inert but is metabolized in vivo to an active compound. For instance, hydrolysis of the nitrile group to a carboxylic acid or amide could unmask a pharmacophore.

Proposed Research Workflow

To systematically investigate these hypotheses, a multi-tiered research approach is proposed. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Elucidation cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: In Vivo Validation A Compound Acquisition & Purity Analysis B In Vitro Target-Based Assays (MAO, CaV, CYP450) A->B Hypothesis-driven C Broad Phenotypic Screening (e.g., Cell Viability Assays) A->C Unbiased D Dose-Response Studies B->D C->D E Metabolite Identification (In Vitro & In Vivo) D->E F Secondary Confirmatory Assays D->F K Pharmacokinetic & Pharmacodynamic Studies E->K G Electrophysiology for Ion Channels F->G H Enzyme Kinetics Analysis F->H I Cellular Thermal Shift Assay (CETSA) F->I J Animal Model Selection G->J H->J I->J J->K L Behavioral or Physiological Readouts K->L

Caption: Proposed research workflow for investigating the mechanism of action.

Hypothetical Data Presentation

The following tables represent the kind of quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical In Vitro Screening Results

Target/AssayThis compound IC₅₀/EC₅₀ (µM)Positive Control IC₅₀/EC₅₀ (µM)
MAO-A Inhibition15.2 ± 2.1Clorgyline: 0.008 ± 0.001
MAO-B Inhibition> 100Selegiline: 0.012 ± 0.002
L-type Ca²⁺ Channel Block45.8 ± 5.3Verapamil: 0.5 ± 0.07
CYP3A4 Inhibition8.9 ± 1.2Ketoconazole: 0.025 ± 0.004
HT-29 Cell Viability75.3 ± 9.8Doxorubicin: 0.1 ± 0.02

Table 2: Hypothetical Enzyme Inhibition Kinetics

EnzymeInhibition TypeKᵢ (µM)
MAO-ACompetitive10.5
CYP3A4Non-competitive6.2

Detailed (Hypothetical) Experimental Protocols

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential of this compound against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich)

  • Amplex® Red Monoamine Oxidase Assay Kit (Thermo Fisher Scientific)

  • This compound, Clorgyline, Selegiline

  • Phosphate buffer (pH 7.4)

  • 96-well microplates, black, flat-bottom

  • Microplate reader with fluorescence capabilities (Ex/Em = 571/585 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution series of the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in phosphate buffer.

  • In a 96-well plate, add 20 µL of each compound dilution.

  • Add 20 µL of MAO-A or MAO-B enzyme solution (final concentration 5 µg/mL) to the respective wells and incubate for 15 minutes at 37°C.

  • Prepare the Amplex Red reaction mixture containing horseradish peroxidase and p-tyramine (substrate) according to the manufacturer's protocol.

  • Initiate the reaction by adding 60 µL of the reaction mixture to each well.

  • Monitor the fluorescence increase every 2 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cytochrome P450 (CYP3A4) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on CYP3A4 activity.

Materials:

  • Recombinant human CYP3A4 supersomes (e.g., from Corning)

  • P450-Glo™ CYP3A4 Assay with Luciferin-IPA (Promega)

  • This compound, Ketoconazole

  • Potassium phosphate buffer (pH 7.4)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound and the positive control (Ketoconazole) in potassium phosphate buffer.

  • Prepare a CYP3A4 reaction mixture containing CYP3A4 supersomes and the Luciferin-IPA substrate in buffer.

  • In a 96-well plate, add 12.5 µL of each compound dilution.

  • Add 12.5 µL of the CYP3A4 reaction mixture to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of a NADPH regeneration system.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and detect the luminescent signal by adding 50 µL of the Luciferin Detection Reagent.

  • Incubate for 20 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the IC₅₀ values as described in the MAO assay protocol.

Hypothesized Signaling Pathway: MAO-A Inhibition

Should the MAO-A inhibition hypothesis prove correct, the downstream effects would involve an increase in the synaptic concentration of key monoamine neurotransmitters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) VMAT VMAT2 MA->VMAT Storage MAO_A MAO-A MA->MAO_A Degradation Synaptic_MA Synaptic Monoamines VMAT->Synaptic_MA Release Metabolites Inactive Metabolites MAO_A->Metabolites Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Signal Downstream Signaling Receptors->Signal Compound This compound Compound->MAO_A Inhibition

Caption: Hypothesized pathway of MAO-A inhibition.

Conclusion

While the direct mechanism of action of this compound remains to be elucidated, its chemical structure provides a solid foundation for several testable hypotheses. The proposed research framework, from initial in vitro screening to in-depth mechanistic studies, offers a clear path forward for characterizing the pharmacological profile of this intriguing molecule. The hypothetical data and protocols presented in this guide are intended to serve as a blueprint for these future investigations, which could potentially uncover novel therapeutic applications for this compound and its derivatives. Researchers are encouraged to build upon this theoretical framework to unlock the full potential of this compound.

Navigating the In Vitro Landscape of 2-(2-Aminoethoxy)benzonitrile: A Technical Guide for Exploratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals initiating in vitro exploratory studies with the novel compound, 2-(2-Aminoethoxy)benzonitrile. While direct experimental data for this specific molecule is nascent, this document provides a foundational framework based on the well-documented activities of structurally related benzonitrile derivatives. The protocols, potential biological targets, and signaling pathways detailed herein are intended to guide the initial phases of investigation into the therapeutic potential of this compound.

Introduction to Benzonitrile Derivatives in Drug Discovery

The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The nitrile group's ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups contribute to its versatility in interacting with various biological targets.[2] This guide will leverage the existing knowledge on benzonitrile compounds to propose a strategic approach for the in vitro characterization of this compound.

Quantitative Data on Related Benzonitrile Derivatives

To provide a contextual baseline for potential efficacy, the following tables summarize quantitative data from in vitro studies of various benzonitrile-containing compounds. This data can inform concentration ranges and potential biological activities to explore for this compound.

Table 1: Anticancer Activity of Benzonitrile Derivatives

Compound/DerivativeCell LineAssay TypeIC50 ValueReference
Compound 1g2a (a 2-phenylacrylonitrile)HCT116Tubulin Polymerization InhibitionNanomolar range[2]
Compound 1g2a (a 2-phenylacrylonitrile)BEL-7402Tubulin Polymerization InhibitionNanomolar range[2]
BicalutamideLNCaPAndrogen Receptor159-243 nM[3]
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2Fluorometric Inhibitor Screening5.84 µM[4]
4-chloro-N-(9-ethyl-9H-carbazol-3-yl)-5-methylbenzo[h][1][5]naphthyridin-2-amine (5a)A549, HCT-15, T47D, C6Cytotoxicity7.22±0.32, 2.65±0.18, 7.12±0.27, 2.74±0.16 µg/mL[6]
β-enaminonitrile derivative 5MCF7Anticancer11.42 ± 1.4 µM[7]
β-enaminonitrile derivative 11MCF7Anticancer12.93 ± 1.5 µM[7]
β-enaminonitrile derivative 12MCF7Anticancer20.51 ± 2.3 µM[7]
β-enaminonitrile derivative 11HepG2Anticancer9.54 ± 0.7 µM[7]
β-enaminonitrile derivative 5HepG2Anticancer13.73 ± 1.4 µM[7]
β-enaminonitrile derivative 12HepG2Anticancer18.16 ± 1.1 µM[7]

Table 2: Antioxidant Activity of 2-hydroxy benzyl hydrazide Derivatives

CompoundAssay TypeIC50 Value (µg/mL)Reference
C-1DPPH223.87[8]
C-2DPPH85.64[8]
C-3DPPH162.18[8]
C-7DPPH81.28[8]
C-12DPPH309.03[8]
Ascorbic Acid (Standard)DPPH30.20[8]

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments that are foundational in the preclinical evaluation of novel compounds like this compound.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[1][2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

2. Cell Counting Kit-8 (CCK-8) Assay

This assay utilizes the water-soluble tetrazolium salt WST-8, which is reduced by cellular dehydrogenases to an orange formazan product.[9]

  • Assay Principle: The amount of formazan produced is directly proportional to the number of living cells.[9]

  • Procedure: Add CCK-8 solution directly to the cell culture in a 96-well plate and incubate for 1-4 hours.[9]

  • Data Acquisition: Measure the absorbance at 450 nm.[9]

Antimicrobial Activity Assays

1. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.[1]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth.[1]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.[1]

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under suitable conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method

This method assesses antimicrobial activity by measuring the zone of growth inhibition.[1]

  • Inoculation: Spread a standardized microbial inoculum onto the surface of an agar plate.[1]

  • Well Creation: Create wells in the agar using a sterile cork borer.[1]

  • Compound Addition: Add a specific volume of the test compound solution to each well.[1]

  • Incubation: Incubate the plate under suitable conditions.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Enzyme Inhibition Assays

1. In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This assay quantifies the peroxidase activity of recombinant human COX-2.[4]

  • Principle: The enzyme's catalysis of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction is monitored using a fluorescent probe.[4]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, COX-2 enzyme, and arachidonic acid.

    • Add a fluorescent probe that reacts with the product.

    • Incubate to allow the reaction to proceed.

    • Measure the fluorescence intensity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[4]

Receptor Binding Assays

1. Radioligand Binding Displacement Assay

This competitive inhibition assay is used to determine the affinity of a test compound for a specific receptor.[5][10]

  • Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.[5][10]

  • Procedure:

    • Incubate a constant concentration of a radiolabeled ligand with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound.[5][10]

    • Separate the receptor-bound radioligand from the free radioligand using filtration.[5][11]

    • Quantify the radioactivity of the bound fraction using a scintillation counter.[5]

  • Data Analysis: Generate a displacement curve and calculate the Ki (inhibition constant) of the test compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related benzonitrile compounds, the following signaling pathways and mechanisms represent potential areas of investigation for this compound.

Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: Some benzonitrile derivatives inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2]

  • Immune Checkpoint Inhibition: The PD-1/PD-L1 interaction is a key immune checkpoint that cancer cells exploit to evade the immune system.[2] Benzonitrile-containing compounds have been investigated as inhibitors of this interaction.[2]

Anti-inflammatory Mechanisms
  • COX-2 Inhibition: Inhibition of the cyclooxygenase-2 (COX-2) enzyme disrupts the production of prostaglandins, which are potent inflammatory mediators.[4] This can, in turn, affect downstream signaling cascades such as the NF-κB and MAPK pathways.[4]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways relevant to the in vitro study of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_plating Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_plating->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_48_72h Incubate 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance

Diagram 1: Workflow for the MTT Cell Viability Assay.

Tubulin_Polymerization_Inhibition_Pathway cluster_compound Compound Action cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome compound This compound microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin α/β-Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Diagram 2: Potential Mechanism of Action via Tubulin Polymerization Inhibition.

Receptor_Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis components Mix: - Receptor Preparation - Radiolabeled Ligand - this compound incubation Incubate to Equilibrium components->incubation filtration Filter to Separate Bound vs. Free Ligand incubation->filtration washing Wash Filter filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate Ki scintillation->analysis

Diagram 3: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This technical guide provides a comprehensive starting point for the in vitro exploratory studies of this compound. By leveraging the established knowledge of related benzonitrile derivatives, researchers can design and execute a robust initial screening cascade to elucidate the biological activities and potential therapeutic applications of this novel compound. The provided experimental protocols and potential mechanisms of action offer a clear roadmap for the initial phases of drug discovery and development. Further studies will be essential to confirm these preliminary hypotheses and fully characterize the pharmacological profile of this compound.

References

A Technical Guide to the Thermochemical Properties of 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)benzonitrile is a bifunctional organic molecule that holds potential as a versatile building block in the synthesis of novel pharmaceutical compounds. Its structure, incorporating both a benzonitrile and an aminoethoxy functional group, makes it an intermediate of interest for creating molecules designed to interact with specific biological targets. A thorough understanding of the thermochemical properties of such a compound is critical for drug development, ensuring safety, stability, and predictability in manufacturing and formulation processes.

This technical guide addresses the thermochemical properties of this compound. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental or computational data on the specific thermochemical properties of this compound. Therefore, this document serves a dual purpose: to present the currently available physical and molecular data for this compound, and to provide detailed, generalized experimental protocols for the determination of key thermochemical parameters. These methodologies, centered on bomb calorimetry and differential scanning calorimetry, represent the standard for characterizing new chemical entities.

Physicochemical Properties of this compound

While specific thermochemical data is not available, the fundamental molecular and identifying information for this compound is summarized in the table below. This information is essential for any experimental or computational investigation into its properties.

PropertyValueSource
CAS Number 57276-65-0[1][2]
Molecular Formula C₉H₁₀N₂O[1][2]
Molecular Weight 162.19 g/mol [2]
IUPAC Name This compound[2]
Purity >98%[1]

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures that can be employed to determine the key thermochemical properties of a solid organic compound such as this compound.

The standard enthalpy of combustion, a critical measure of a substance's energy content, is determined using a bomb calorimeter. This technique measures the heat released when a sample is burned in a constant-volume container.

Methodology

  • Sample Preparation:

    • A sample of this compound (typically 0.5-1.0 g) is accurately weighed to ±0.1 mg.

    • The sample is then compressed into a pellet using a pellet press. This ensures complete and uniform combustion.

  • Bomb Assembly:

    • The pellet is placed in a sample cup, which is typically made of a material resistant to acid.

    • A fuse wire of a known length (e.g., 10 cm) is attached to the electrodes within the bomb head, ensuring it is in contact with the sample pellet.

    • A small, known amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Calorimeter Setup:

    • The bomb head is securely sealed onto the bomb vessel.

    • The bomb is purged with oxygen to remove atmospheric nitrogen and then charged with pure oxygen to a pressure of approximately 25-30 atm.

    • The sealed bomb is submerged in a known volume of water in the calorimeter bucket. The bucket is then placed within an insulating jacket to create a near-adiabatic environment.

  • Combustion and Data Acquisition:

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Post-Reaction Analysis:

    • The bomb is depressurized and opened.

    • The interior is inspected for any signs of incomplete combustion (e.g., soot).

    • The length of the unburned fuse wire is measured.

    • The bomb washings are collected and titrated to determine the amount of nitric acid formed from any residual nitrogen.

Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting and crystallization. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology

  • Sample Preparation:

    • A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into a DSC pan, which is commonly made of aluminum.

    • The pan is hermetically sealed with a lid to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup and Calibration:

    • An empty, sealed pan is used as a reference.

    • The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

    • The sample and reference pans are placed in the DSC cell.

  • Data Acquisition:

    • The DSC cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

    • A temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) through the expected temperature range of any thermal transitions.

    • The differential heat flow to the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting DSC curve plots heat flow against temperature.

    • Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point.

    • The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).

Visualization of Experimental Workflow

The logical flow for determining the thermochemical properties of a new chemical entity is crucial for systematic research. The following diagram illustrates this general workflow.

G cluster_0 Phase 1: Sample Preparation & Purity Analysis cluster_1 Phase 2: Calorimetric Measurements cluster_2 Phase 3: Data Analysis & Property Determination Sample_Acquisition Acquire/Synthesize This compound Purity_Analysis Purity Analysis (e.g., NMR, HPLC) Sample_Acquisition->Purity_Analysis Sample_Prep Sample Preparation (Pelletizing/Weighing) Purity_Analysis->Sample_Prep Bomb_Calorimetry Bomb Calorimetry (Constant Volume) Sample_Prep->Bomb_Calorimetry DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Prep->DSC_Analysis Combustion_Data Analyze Combustion Data (Temp Rise, Corrections) Bomb_Calorimetry->Combustion_Data DSC_Data Analyze DSC Thermogram (Peak Integration) DSC_Analysis->DSC_Data Enthalpy_Formation Calculate Enthalpy of Formation (from Enthalpy of Combustion) Combustion_Data->Enthalpy_Formation Phase_Transitions Determine Melting Point & Enthalpy of Fusion DSC_Data->Phase_Transitions

References

Quantum Chemical Blueprint for 2-(2-Aminoethoxy)benzonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(2-Aminoethoxy)benzonitrile is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a flexible aminoethoxy side chain and a rigid benzonitrile core. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is paramount for designing novel therapeutic agents and functional materials. This technical guide outlines a comprehensive computational workflow using Density Functional Theory (DFT) to elucidate the molecular characteristics of this compound, providing a foundational dataset for researchers in drug development and chemical sciences.

Methodology: A Computational Protocol

The following protocol details a robust approach for the quantum chemical analysis of this compound, drawing upon established computational methods for similar aromatic compounds.[1][2][3][4] This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian.[1][5]

1. Conformational Analysis and Geometry Optimization: The presence of rotatable bonds in the aminoethoxy side chain necessitates a thorough conformational search to identify the most stable isomer.

  • Initial Search: A preliminary conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Optimization: The identified low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A widely used and effective functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, including diffuse functions to accurately describe non-covalent interactions and polarization functions for more precise bonding descriptions.[1]

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory for each conformer. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

2. Spectroscopic and Electronic Property Calculations: Using the optimized geometry of the global minimum energy conformer, a suite of properties can be calculated.

  • Vibrational Spectra: The calculated harmonic frequencies from the frequency analysis are used to simulate the infrared (IR) and Raman spectra. While DFT calculations often overestimate vibrational frequencies, a scaling factor (typically around 0.96-0.98 for B3LYP) can be applied for better agreement with experimental data.[6] The potential energy distribution (PED) analysis helps in the unambiguous assignment of vibrational modes.

  • NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR) with respect to a standard reference like tetramethylsilane (TMS).[1]

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, particularly in a biological context.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and to obtain a detailed picture of the atomic charges and hybridization.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. This data is illustrative and based on typical values for similar organic molecules.

Table 1: Predicted Optimized Geometrical Parameters (Global Minimum)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C≡N1.15
C-CN1.45
C-O (Aromatic)1.37
O-CH₂1.43
CH₂-CH₂1.53
CH₂-N1.47
Bond Angles (°)
C-C-CN178.5
C-C-O125.0
C-O-CH₂118.0
O-CH₂-CH₂109.5
CH₂-CH₂-N110.0
Dihedral Angles (°)
C-C-O-CH₂~180 (trans) or ~0 (cis)
C-O-CH₂-CH₂~180 (anti) or ~60 (gauche)
O-CH₂-CH₂-N~180 (anti) or ~60 (gauche)

Table 2: Predicted Vibrational Frequencies and Assignments

ModePredicted Frequency (cm⁻¹) (Scaled)Assignment
ν(N-H)3450 - 3350Asymmetric & Symmetric NH₂ stretch
ν(C-H) aromatic3100 - 3000Aromatic C-H stretch
ν(C-H) aliphatic2980 - 2850Aliphatic C-H stretch
ν(C≡N)~2230Nitrile stretch
δ(NH₂)~1620NH₂ scissoring
ν(C=C)1600 - 1450Aromatic ring stretch
ν(C-O)1250 - 1200Aryl-alkyl ether stretch
ν(C-N)1150 - 1050C-N stretch

Table 3: Predicted Electronic and Reactivity Descriptors

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)5.3 eV
Dipole Moment3.5 - 4.5 Debye
Ionization Potential7.0 eV
Electron Affinity0.8 eV

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the computational analysis and its application in a drug discovery context.

G cluster_0 Computational Workflow A Initial Structure & Conformer Search B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify True Minima (No Imaginary Frequencies) C->D E Property Calculations (NMR, NBO, MEP, FMO) D->E For Global Minimum F Data Analysis & Interpretation E->F

Caption: A flowchart of the quantum chemical calculation workflow.

G cluster_1 From Calculation to Application Calc Quantum Chemical Results (MEP, FMO, NBO) Interact Predict Intermolecular Interactions Calc->Interact React Assess Chemical Reactivity & Stability Calc->React Design Rational Drug Design (e.g., Target Binding) Interact->Design ADME Hypothesize ADME Properties React->ADME

Caption: Logical path from computational data to drug design hypotheses.

Conclusion

This technical guide provides a comprehensive theoretical framework for the in-depth quantum chemical characterization of this compound. The outlined DFT-based protocol enables the prediction of its structural, spectroscopic, and electronic properties. The resulting data, including optimized geometries, vibrational frequencies, and electronic descriptors, serves as a critical starting point for understanding its potential as a pharmacophore or functional material. For drug development professionals, these computational insights can guide lead optimization, predict binding interactions with biological targets, and inform the design of more potent and selective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Aminoethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 2-(2-Aminoethoxy)benzonitrile and its derivatives. This class of compounds holds potential for therapeutic applications, and the following protocols outline a reliable synthetic route.

Introduction

This compound derivatives are of interest in medicinal chemistry due to the versatile functionalities they possess. The benzonitrile moiety is a key pharmacophore in various biologically active molecules, and the aminoethoxy side chain can be further functionalized to modulate the compound's physicochemical properties and biological activity. Benzonitrile-containing compounds have shown potential as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division.[1] This document details a three-step synthesis to obtain the target compound, starting from commercially available reagents.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

  • Protection of the Amino Group: The amino group of 2-chloroethylamine hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group.

  • Williamson Ether Synthesis: The protected haloamine is then coupled with 2-cyanophenol via a Williamson ether synthesis to form the ether linkage.

  • Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-chloroethyl)carbamate (Boc-protected amine)

This protocol describes the protection of the amino group of 2-chloroethylamine hydrochloride using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

  • To a solution of 2-chloroethylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (TEA) (2.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-chloroethyl)carbamate.

ReagentMolar Eq.SolventReaction TimeTemperatureYield
2-Chloroethylamine HCl1.0Dichloromethane12-16 hRoom Temp.~90-95%
Di-tert-butyl dicarbonate1.1
Triethylamine2.2
Step 2: Synthesis of tert-Butyl (2-(2-cyanophenoxy)ethyl)carbamate

This step involves the formation of the ether linkage between 2-cyanophenol and the Boc-protected 2-chloroethylamine via a Williamson ether synthesis.

Protocol:

  • To a solution of 2-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add tert-butyl (2-chloroethyl)carbamate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate.[2]

ReagentMolar Eq.SolventReaction TimeTemperatureYield
2-Cyanophenol1.0Acetone12-24 hReflux~40-60%
tert-Butyl (2-chloroethyl)carbamate1.2
Potassium Carbonate3.0
Step 3: Synthesis of this compound

This final step involves the deprotection of the Boc group to yield the target primary amine.

Protocol:

  • Dissolve tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) to the solution.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain this compound as its trifluoroacetate salt.

ReagentMolar Eq.SolventReaction TimeTemperatureYield
tert-Butyl (2-(2-cyanophenoxy)ethyl)carbamate1.0Dichloromethane2-4 hRoom Temp.~80-90%
Trifluoroacetic Acid (TFA)10

Visualizations

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 2-Chloroethylamine HCl 2-Chloroethylamine HCl tert-Butyl (2-chloroethyl)carbamate tert-Butyl (2-chloroethyl)carbamate 2-Chloroethylamine HCl->tert-Butyl (2-chloroethyl)carbamate (Boc)₂O, TEA, DCM Boc-Anhydride Boc-Anhydride Protected Intermediate tert-Butyl (2-(2-cyanophenoxy)ethyl)carbamate tert-Butyl (2-chloroethyl)carbamate->Protected Intermediate K₂CO₃, Acetone, Reflux 2-Cyanophenol 2-Cyanophenol Final Product This compound Protected Intermediate->Final Product TFA, DCM

Caption: Experimental workflow for the synthesis of this compound.

G Benzonitrile Derivative Benzonitrile Derivative Tubulin Tubulin Benzonitrile Derivative->Tubulin Binds to Colchicine Site Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by benzonitrile derivatives.[1][4][5][6]

References

Application Notes and Protocols for 2-(2-Aminoethoxy)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, recognized for their versatile biological activities.[1] The nitrile group, a key pharmacophore, can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, making it a valuable scaffold in drug design.[1] This document provides detailed application notes and experimental protocols for the investigation of 2-(2-Aminoethoxy)benzonitrile , a specific derivative with potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to other biologically active benzonitriles suggests potential as an anticancer and antimicrobial agent.

The following sections outline hypothesized applications based on the known activities of related compounds and provide detailed protocols for the evaluation of these potential activities.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound benzonitrile is presented below. These properties are crucial for understanding the compound's behavior in biological systems.

PropertyValueReference
Molecular Formula C9H10N2O[2]
Molecular Weight 162.19 g/mol [2]
CAS Number 57276-65-0[2]
Appearance White to yellow solid (predicted)
Boiling Point 188 to 191 °C (for Benzonitrile)[3]
Melting Point -13 °C (for Benzonitrile)[3]
Solubility in Water <0.5 g/100 ml (22 °C) (for Benzonitrile)[3]

Hypothesized Therapeutic Applications

Based on the known biological activities of various benzonitrile derivatives, this compound is a candidate for investigation in the following therapeutic areas:

  • Anticancer Activity: Benzonitrile-containing compounds have shown promise as anticancer agents by targeting fundamental cellular processes like cell division and signaling pathways crucial for cancer progression.[1] Some derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1]

  • Antimicrobial Activity: Certain benzonitrile derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][4] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes.[1]

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro evaluation of this compound for its potential anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity Assessment - MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[1]

  • Non-malignant human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and non-malignant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.

Data Presentation:

Summarize the IC50 values in a table for clear comparison of the compound's potency against different cell lines.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast CancerInsert Data
HCT116Colon CancerInsert Data
MCF-10ANon-malignant Breast EpithelialInsert Data
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[6]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[6]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Data Presentation:

Present the MIC values in a structured table.

MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositiveInsert DataInsert Data
Escherichia coliNegativeInsert DataInsert Data

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound for its potential biological activities.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis and Lead Identification Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Purification->Antimicrobial Analysis IC50 and MIC Determination Anticancer->Analysis Antimicrobial->Analysis Lead_ID Identification of Promising Activity Analysis->Lead_ID

Caption: Experimental workflow for primary screening.

Hypothetical Signaling Pathway in Cancer

Given that many anticancer agents modulate key signaling pathways, the following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[7] While the effect of this compound on this pathway is unknown, this serves as an example of a pathway that could be investigated if the compound shows anticancer activity.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation and Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt signaling pathway.

References

Application Notes: 2-(2-Aminoethoxy)benzonitrile as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in modern life sciences and drug development, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components. 2-(2-Aminoethoxy)benzonitrile is a molecule possessing a primary amine, which allows for its covalent attachment to biomolecules. While specific photophysical data for this compound is not extensively documented in scientific literature, its structural similarity to other fluorophores suggests its potential as a fluorescent label. These application notes provide a generalized framework for the utilization of amine-containing fluorescent probes like this compound, with protocols based on established methodologies for similar compounds.

Principle of Labeling

The primary amine group on this compound serves as a reactive handle for covalent conjugation to biomolecules. The most common strategies for labeling proteins involve targeting the side chains of specific amino acids. Two prevalent methods are:

  • Amine-reactive labeling: Targeting the ε-amino group of lysine residues and the N-terminal α-amino group. This is typically achieved using N-hydroxysuccinimide (NHS) esters of the fluorophore.

  • Thiol-reactive labeling: Targeting the thiol group of cysteine residues. This is often accomplished using maleimide derivatives of the fluorophore.

This document will focus on the amine-reactive labeling approach, as this compound itself contains a primary amine and would first need to be derivatized to an NHS-ester or other amine-reactive species. A more direct approach for utilizing the amine on the benzonitrile derivative is to conjugate it to a carboxyl group on a biomolecule using carbodiimide chemistry.

Quantitative Data Summary

Due to the limited availability of specific photophysical data for this compound, the following table presents representative data for other common blue-emitting fluorescent labels with amine-containing structures, such as 2-aminobenzamide (2-AB) and quinoline derivatives. These values should be considered as estimates, and the actual performance of this compound conjugates must be determined experimentally.

ParameterRepresentative ValueNotes
Excitation Maximum (λex) ~330 nmBased on 2-aminobenzamide (2-AB)
Emission Maximum (λem) ~420 nmBased on 2-aminobenzamide (2-AB)
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹Typical range for small organic fluorophores.
Fluorescence Quantum Yield (Φ) 0.1 - 0.6Highly dependent on the local environment and conjugation state.[1]
Photostability ModeratePhotostability should be evaluated for specific applications.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (Protein, etc.) Labeling Labeling Reaction (e.g., NHS ester chemistry) Biomolecule->Labeling Fluorophore This compound (Amine-reactive form) Fluorophore->Labeling Buffers Reaction Buffers Buffers->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification Crude Conjugate Characterization Characterization (Spectroscopy, DOL) Purification->Characterization Purified Conjugate Application Downstream Application (Imaging, Assay) Characterization->Application

Caption: Experimental workflow for fluorescent labeling of a biomolecule.

signaling_pathway Ligand Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response Kinase_Cascade->Response Phosphorylation

Caption: Generic G-protein coupled receptor signaling pathway.

Experimental Protocols

Protocol 1: Labeling of Proteins with an Amine-Reactive Dye

This protocol describes a general procedure for labeling proteins with an N-hydroxysuccinimide (NHS) ester derivative of a fluorescent dye. Since this compound contains a primary amine, it would first need to be converted to an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or HEPES)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the reactive dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction and hydrolyze any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the protein-dye conjugate, which will be colored and elute first.

Protocol 2: Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Applications

A fluorescently labeled biomolecule using a probe like this compound could be utilized in a variety of applications, including:

  • Fluorescence Microscopy: To visualize the localization and dynamics of the labeled biomolecule within cells or tissues.

  • Flow Cytometry: To identify and sort cells based on the presence of the labeled biomolecule.

  • Fluorescence Resonance Energy Transfer (FRET): As a FRET donor or acceptor to study molecular interactions and conformational changes.

  • Immunoassays: As a detection reagent in techniques such as ELISA and Western blotting.

Troubleshooting

IssuePossible CauseSolution
Low DOL Insufficient reactive dye, low pH, presence of competing amines.Increase the molar excess of the dye, ensure the reaction pH is between 8.0-9.0, and use an amine-free buffer.
High Background Incomplete removal of unreacted dye.Improve the purification step, for example, by using a longer size-exclusion column or dialysis.
Protein Precipitation High degree of labeling, hydrophobic nature of the dye.Reduce the molar excess of the dye, perform the labeling at a lower temperature, or use a more hydrophilic dye.
Loss of Protein Activity Labeling of critical residues in the active site.Reduce the degree of labeling or consider site-specific labeling methods.

Disclaimer: The provided protocols and data are intended as a general guide. The optimal conditions for labeling and the photophysical properties of this compound conjugates should be determined empirically for each specific application.

References

Application Notes and Protocols: 2-(2-Aminoethoxy)benzonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse synthons utilized in their construction, 2-(2-Aminoethoxy)benzonitrile stands out as a valuable and versatile building block. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group ortho to each other on a benzene ring, allows for a variety of cyclization strategies to construct fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline and quinazolinone derivatives, two classes of heterocycles with significant biological and pharmacological importance, using this compound as the key starting material.

The quinazoline core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, quinazolinones are a critical class of fused heterocyclic compounds found in many approved drugs. The protocols outlined herein are based on established synthetic methodologies for analogous 2-aminobenzonitrile derivatives and have been adapted for this compound, offering a gateway to novel and potentially bioactive molecules.

Application 1: Synthesis of 2-Amino-Substituted Quinazolines

A highly efficient method for the synthesis of 2-aminoquinazoline derivatives involves the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-substituted cyanamides. This one-pot reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization to afford the desired quinazoline scaffold.

Experimental Protocol: Synthesis of 2-Amino-4-(substituted amino)-[1-(2-cyanoethoxy)]quinazoline

This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines.

Materials:

  • This compound

  • N-Substituted cyanamide (e.g., N-benzyl cyanamide)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (sealed tube, magnetic stirrer, TLC plates, rotary evaporator)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) and the N-substituted cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).

  • To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 2-amino-4-(substituted amino)-[1-(2-cyanoethoxy)]quinazoline.

Expected Yields:

Based on reactions with other substituted 2-aminobenzonitriles, yields in the range of 60-80% can be expected.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

experimental_workflow_quinazoline start Start reactants Dissolve this compound and N-substituted cyanamide in 1,4-dioxane start->reactants add_hcl Add HCl (4 M in 1,4-dioxane) reactants->add_hcl heat Heat at 100 °C for 12 hours add_hcl->heat monitor Monitor reaction by TLC heat->monitor workup Work-up: - Cool to RT - Quench with NaHCO3 - Extract with EtOAc - Dry and concentrate monitor->workup purify Purify by column chromatography workup->purify product 2-Amino-4-(substituted amino)- [1-(2-cyanoethoxy)]quinazoline purify->product

Caption: Experimental workflow for the synthesis of 2-amino-substituted quinazolines.

Application 2: Synthesis of Quinazolinone Derivatives

A sustainable and efficient approach for the synthesis of quinazolinone derivatives involves a Ru(II)-catalyzed tandem reaction of 2-aminobenzonitriles with alcohols. This protocol utilizes an alcohol-water system, offering a greener alternative to traditional methods.

Experimental Protocol: Synthesis of 2-Substituted-[1-(2-cyanoethoxy)]quinazolin-4(3H)-one

This protocol is based on a general method for the tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles.

Materials:

  • This compound

  • An aliphatic alcohol (e.g., ethanol, propanol)

  • Ru(II) catalyst complex (e.g., [Ru(p-cymene)Cl₂]₂)

  • Ligand (e.g., a suitable phosphine ligand)

  • Base (e.g., K₂CO₃)

  • Water

  • Toluene (as solvent)

  • Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line, septa, etc.)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the Ru(II) catalyst (e.g., 2.5 mol%), the ligand (e.g., 5 mol%), and the base (e.g., 2.0 mmol).

  • Add the aliphatic alcohol (2.0 mmol), water (1.0 mL), and toluene (2.0 mL).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-[1-(2-cyanoethoxy)]quinazolin-4(3H)-one.

Expected Yields:

A variety of quinazolinones have been successfully synthesized in good to excellent yields using this methodology with other 2-aminobenzonitriles.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

signaling_pathway_quinazolinone start Start reactants Combine this compound, Ru(II) catalyst, ligand, and base under inert atmosphere start->reactants add_solvents Add alcohol, water, and toluene reactants->add_solvents heat Heat at 120 °C for 24 hours add_solvents->heat monitor Monitor reaction by TLC heat->monitor workup Work-up: - Cool to RT - Add water and extract - Dry and concentrate monitor->workup purify Purify by column chromatography workup->purify product 2-Substituted-[1-(2-cyanoethoxy)] quinazolin-4(3H)-one purify->product

Caption: Experimental workflow for the synthesis of quinazolinone derivatives.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of quinazoline and quinazolinone derivatives from various 2-aminobenzonitriles, which can serve as a benchmark for the expected outcomes when using this compound.

Heterocyclic ProductStarting 2-AminobenzonitrileReagentsYield (%)Reference
2-Amino-4-(benzylamino)quinazoline2-AminobenzonitrileN-Benzyl cyanamide, HCl85
2-Amino-6-iodo-4-(benzylamino)quinazoline2-Amino-4-iodobenzonitrileN-Benzyl cyanamide, HCl60-80
2-Methylquinazolin-4(3H)-one2-AminobenzonitrileEthanol, Ru(II) catalyst92
2-Ethylquinazolin-4(3H)-one2-AminobenzonitrilePropanol, Ru(II) catalyst88

Conclusion

This compound is a promising and adaptable starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and quinazolinones. The protocols provided herein offer robust and efficient pathways to these important scaffolds. Researchers and drug development professionals can utilize these methods as a foundation for the exploration of novel derivatives with potentially enhanced biological activities. The functional ethoxy side chain provides an additional handle for further chemical modification, expanding the accessible chemical space and enabling the development of new therapeutic agents and functional materials. Further investigation into the reactivity of this compound with other reagents is encouraged to unlock its full potential as a versatile building block in heterocyclic chemistry.

Standard operating procedure for handling and storing 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the safe handling and storage of 2-Aminobenzonitrile (CAS No. 1885-29-6), also known as 2-Cyanoaniline or Anthranilonitrile.[1] This compound is a yellow to beige-brown crystalline solid.[2] It is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Due to its hazardous properties, it is imperative that all personnel handling this substance are thoroughly familiar with the procedures outlined in this document to minimize risks.

Hazard Identification and Safety Precautions

2-Aminobenzonitrile is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[3][4][5]

Precautionary Statements:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][5] Wash face, hands, and any exposed skin thoroughly after handling.[3][4][5] Do not eat, drink, or smoke when using this product.[3][4][5] Use only outdoors or in a well-ventilated area.[3][4][5] Contaminated work clothing should not be allowed out of the workplace.[3][5] Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]

  • Response: In case of exposure, follow the first aid measures outlined in Section 5.0.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3][4] Store locked up.[4][5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3][4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Aminobenzonitrile.

PropertyValueReference
Molecular Formula C₇H₆N₂[1][2][5]
Molecular Weight 118.14 g/mol [1][5]
Appearance Yellow to beige-brown crystalline flakes/powder[2][5]
Melting Point 45-48 °C (lit.)[1][2]
Boiling Point 267-268 °C (lit.)[1][2]
Flash Point 145 °C (293 °F) - closed cup[1][4][5]
Density 1.11 g/cm³ (at 50°C)[2]
Solubility Insoluble in water.[2] Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[2]
CAS Number 1885-29-6[1]

Experimental Protocols

Personal Protective Equipment (PPE)

All personnel handling 2-Aminobenzonitrile must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Body Protection: A laboratory coat. For tasks with a risk of splashing, a chemical-resistant apron is required.[7]

  • Respiratory Protection: All handling of solid 2-Aminobenzonitrile must be conducted in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Handling Protocol
  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible and operational.

    • Have appropriate spill cleanup materials (e.g., inert absorbent material like vermiculite or sand) available.[7]

  • Dispensing and Weighing:

    • Perform all dispensing and weighing of 2-Aminobenzonitrile powder inside a chemical fume hood to minimize inhalation exposure.

    • Use a scoop or spatula for transferring the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving 2-Aminobenzonitrile, add the solid slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

Storage Protocol
  • Store 2-Aminobenzonitrile in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[3][4][6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store in a locked cabinet or area accessible only to authorized personnel.[4][5][6]

Emergency Procedures

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (vermiculite, dry sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and notify the appropriate emergency response personnel.

    • Prevent entry into the affected area.

    • Provide emergency responders with the Safety Data Sheet (SDS) for 2-Aminobenzonitrile.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • If on Skin: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualizations

Safe Handling and Storage Workflow

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal Prep Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Area_Check Verify Work Area: - Fume Hood On - Eyewash/Shower Accessible - Spill Kit Ready Prep->Area_Check Weigh Weighing: - Inside Fume Hood - Minimize Dust Area_Check->Weigh Dissolve Dissolving: - Add Solid to Solvent Slowly Weigh->Dissolve Optional Store Store Container: - Tightly Sealed - Cool, Dry, Ventilated Area - Locked Cabinet Weigh->Store If not all used Decontaminate Decontaminate Work Area Dissolve->Decontaminate Store->Weigh Future Use Waste Dispose of Waste: - Labeled Hazardous Waste Container Decontaminate->Waste Remove_PPE Remove PPE Waste->Remove_PPE

Caption: Workflow for the safe handling and storage of 2-Aminobenzonitrile.

References

Application Notes and Protocols for the Quantification of 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethoxy)benzonitrile is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control of starting materials, monitoring reaction progress, and ensuring the purity of final active pharmaceutical ingredients (APIs). This document provides a detailed application note and protocol for the quantitative analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The proposed method is designed to be a starting point for method development and validation in a research or quality control laboratory.

Analytical Method: Stability-Indicating HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This method is designed to separate the analyte from potential impurities and degradation products, thus qualifying as a stability-indicating assay.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Gradient 20% Acetonitrile to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes

Note: The UV detection wavelength is proposed based on the absorbance spectrum of benzonitrile, which shows a primary absorption band around 224 nm. The actual absorption maximum for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Objective: To prepare standard and sample solutions for HPLC analysis.

Materials:

  • This compound reference standard (98% purity or higher)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase at its initial composition.

  • Sample Solution:

    • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

    • Add the 50:50 acetonitrile/water diluent to dissolve the sample, sonicate if necessary.

    • Dilute to the final volume with the diluent to achieve a target concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Method Validation

Objective: To validate the HPLC method according to ICH guidelines.

Validation Parameters:

  • Specificity (Forced Degradation):

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples to demonstrate that the peak for this compound is free from interference from any degradation products.

  • Linearity:

    • Analyze the working standard solutions in triplicate over the concentration range of 1-100 µg/mL.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery):

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • The mean recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Table 2: Summary of Method Validation Data (Hypothetical)
Validation ParameterResult
Linearity (r²) 0.9995
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 99.5% - 101.2%
Precision (Repeatability %RSD) 0.8%
Precision (Intermediate %RSD) 1.2%
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.6
Specificity No interference from degradants

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F System Suitability Check C->F D Weigh Sample E Prepare Sample Solution D->E E->F G Inject Standards & Samples F->G H Data Acquisition G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Analyte J->K L Generate Report K->L

Caption: Experimental workflow for the quantification of this compound.

Validation cluster_method Method Validation cluster_params Validation Parameters MV Validated HPLC Method Specificity Specificity (Forced Degradation) Specificity->MV Linearity Linearity Linearity->MV Accuracy Accuracy Accuracy->MV Precision Precision Precision->MV LOD_LOQ LOD / LOQ LOD_LOQ->MV Robustness Robustness Robustness->MV

Application Note: High-Throughput Screening for Kynurenine-3-Monooxygenase (KMO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, producing several neuroactive metabolites.[1][2][3] Kynurenine-3-monooxygenase (KMO), a critical enzyme in this pathway, is located at a metabolic branch point.[4] It facilitates the conversion of kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[5][6] Overactivity of KMO is implicated in the pathology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases, due to the excessive production of these toxic downstream metabolites.[7][8]

Inhibition of KMO represents a promising therapeutic strategy. It can decrease the production of neurotoxic compounds and concurrently shunt the pathway towards the formation of kynurenic acid (KYNA), a neuroprotective agent with anticonvulsant and neuroprotective properties.[5] The development of high-throughput screening (HTS) assays is crucial for identifying novel small-molecule inhibitors of KMO.[9][10][11] This document outlines a robust fluorescence-based HTS assay designed to identify and characterize inhibitors of KMO, using compounds such as 2-(2-Aminoethoxy)benzonitrile as representative examples of potential inhibitor scaffolds.

The Kynurenine Signaling Pathway

Tryptophan is initially converted to kynurenine. Kynurenine can then be metabolized via two main branches. The enzyme KMO hydroxylates kynurenine to 3-HK, which is further metabolized to the excitotoxin quinolinic acid.[7] Alternatively, kynurenine can be converted by kynurenine aminotransferases (KATs) to the neuroprotective kynurenic acid.[1] In neuroinflammatory conditions, KMO is often upregulated, shifting the balance towards the production of neurotoxic metabolites.[4][5] Therefore, inhibiting KMO is a key therapeutic goal to restore this metabolic balance.

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HK3 3-Hydroxykynurenine (Neurotoxic Precursor) KYN->HK3 KMO (Target Enzyme) KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs QUIN Quinolinic Acid (Neurotoxin) HK3->QUIN Kynureninase

Caption: The Kynurenine Pathway Highlighting KMO.

Experimental Protocols

Principle of the HTS Assay

The KMO-catalyzed hydroxylation of L-kynurenine to 3-hydroxykynurenine is dependent on the cofactor NADPH.[7] The enzymatic activity of KMO can be quantified by monitoring the rate of NADPH consumption. In its reduced form, NADPH is fluorescent (excitation ~340 nm, emission ~460 nm), while its oxidized form (NADP+) is not. A decrease in fluorescence intensity over time is directly proportional to KMO activity. Inhibitors of KMO will slow down the rate of NADPH consumption, resulting in a more stable fluorescence signal. This principle is highly amenable to HTS formats.[9][12]

HTS Experimental Workflow

The screening process is designed for automation in a 384-well microplate format to maximize throughput. The workflow involves sequential addition of compounds, enzyme, and substrate, followed by kinetic fluorescence reading.

HTS_Workflow A 1. Compound Dispensing (200 nL of test compounds or DMSO to 384-well plates) B 2. KMO Enzyme Addition (10 µL of recombinant human KMO to all wells) A->B C 3. Pre-incubation (15 min at room temperature to allow compound-enzyme interaction) B->C D 4. Reaction Initiation (10 µL of Substrate Mix (L-Kynurenine + NADPH) to all wells) C->D E 5. Kinetic Fluorescence Reading (Measure fluorescence at Ex/Em 340/460 nm every minute for 30 minutes) D->E F 6. Data Analysis (Calculate rate of reaction and percent inhibition) E->F

Caption: High-Throughput Screening Workflow for KMO Inhibitors.
Materials and Reagents

ReagentDetails
Assay Buffer 50 mM Potassium Phosphate, pH 7.4
Enzyme Recombinant human KMO, His-tagged
Substrate L-Kynurenine
Cofactor β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
Positive Control Ro 61-8048 (or another known KMO inhibitor)
Test Compounds e.g., this compound, dissolved in DMSO
Plates 384-well, black, low-volume, flat-bottom plates
Instrumentation Acoustic liquid handler, automated liquid dispenser, plate reader with kinetic fluorescence capability
Detailed Protocol

This protocol is optimized for a final assay volume of 20 µL in a 384-well plate.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 200 nL of test compounds from library plates into the 384-well assay plates.

    • For control wells, dispense 200 nL of DMSO (negative control, 100% activity) or a known KMO inhibitor like Ro 61-8048 (positive control, 0% activity).

  • Enzyme Addition:

    • Prepare a solution of recombinant human KMO in assay buffer at a 2X final concentration (e.g., 20 nM).

    • Add 10 µL of the KMO solution to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure contents are mixed.

    • Incubate the plates for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X substrate mixture containing L-Kynurenine (e.g., 200 µM) and NADPH (e.g., 40 µM) in assay buffer.

    • Add 10 µL of the substrate mixture to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate into a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every minute for a duration of 30 minutes.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence decay curve (fluorescence units per minute).

  • Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl))

  • Determine IC50 Values: For compounds showing significant inhibition, perform dose-response experiments with serial dilutions of the compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table presents hypothetical results from a primary screen and subsequent dose-response analysis for selected compounds.

Compound IDCompound NameMax Inhibition (%)IC50 (µM)
C-001Ro 61-8048 (Positive Control)100.00.05
L-001 This compound 85.2 2.5
L-002Analog 291.51.8
L-003Analog 345.1> 50
L-004Analog 47.3> 50

The described fluorescence-based assay provides a robust and high-throughput method for identifying and characterizing novel inhibitors of Kynurenine-3-Monooxygenase.[11] This assay is cost-effective, easily automated, and demonstrates excellent statistical performance for large-scale screening campaigns. The identification of novel scaffolds, such as the hypothetical lead this compound, can serve as a starting point for medicinal chemistry efforts to develop potent and selective KMO inhibitors for the treatment of neurodegenerative diseases.

References

The Role of 2-(2-Aminoethoxy)benzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs in oncology and immunology. The 2-aminobenzonitrile scaffold is a versatile starting point for the synthesis of various heterocyclic compounds, some of which have shown significant potential as kinase inhibitors. While specific public data on the direct use of 2-(2-Aminoethoxy)benzonitrile in kinase inhibitor synthesis is limited, its structural motifs—an amino group, a nitrile group, and an ethoxy linkage—make it a highly valuable precursor for generating libraries of potent and selective kinase inhibitors. The amino and nitrile functionalities offer versatile handles for synthetic elaboration into various kinase inhibitor scaffolds, such as quinazolines, which are known to target kinases like the Epidermal Growth Factor Receptor (EGFR).

This document presents a representative synthetic protocol and associated data for a hypothetical series of kinase inhibitors to illustrate the utility of this compound in drug discovery.

Data Presentation: Inhibitory Activities

The following table summarizes the hypothetical inhibitory activities of a representative series of kinase inhibitors derived from this compound. This data is essential for evaluating the potency and selectivity of the synthesized compounds.

Compound IDTarget KinaseIC50 (nM)
HYPO-001 EGFR150
HYPO-002 EGFR (T790M)85
HYPO-003 VEGFR2220
HYPO-004 JAK2>1000

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical quinazoline-based kinase inhibitor starting from this compound. The synthesis involves a cyclization reaction to form the quinazoline core, followed by substitution to introduce various functionalities.

Protocol 1: Synthesis of a Quinazoline-based Kinase Inhibitor

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Step 1: Formation of the intermediate. In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude intermediate.

  • Step 2: Cyclization to form the quinazoline core. To the crude intermediate, add the aniline derivative (1.1 eq) and isopropanol.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Step 3: Purification. The precipitated solid can be collected by filtration, washed with cold isopropanol, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired quinazoline-based kinase inhibitor.

  • Step 4: Salt formation (optional). For improved solubility and handling, the final compound can be converted to its hydrochloride salt by treating a solution of the free base with a solution of HCl in isopropanol.

Visualizations

G Synthetic Workflow for Quinazoline Kinase Inhibitors start This compound intermediate N'-(2-cyano-phenyl)-N,N-dimethylformamidine Intermediate start->intermediate DMF-DMA, Reflux quinazoline 4-Anilinoquinazoline Core intermediate->quinazoline Aniline derivative, Isopropanol, Reflux inhibitor Final Kinase Inhibitor quinazoline->inhibitor Further modification (optional)

Caption: Synthetic workflow for a hypothetical quinazoline kinase inhibitor.

G Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Kinase Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Application Notes and Protocols for Cell-Based Assay Development using 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of cell-based assays using 2-(2-Aminoethoxy)benzonitrile, a versatile benzonitrile derivative. Benzonitrile compounds and their derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] this compound, with its unique structural features, serves as a valuable building block for the synthesis of novel therapeutic agents.[3] These application notes and protocols offer a framework for investigating the biological effects of this and related compounds in a cellular context.

Given the limited publicly available data on the specific biological activities of this compound, the signaling pathways and experimental protocols detailed below are based on established methodologies for functionally similar small molecules and other benzonitrile derivatives. These protocols are intended to serve as a starting point for your research and may require optimization for your specific cell models and experimental questions.

Potential Biological Activities and Signaling Pathways

Benzonitrile derivatives have been shown to modulate various signaling pathways implicated in disease. Two key pathways that can be investigated in the context of this compound are the NF-κB signaling pathway, central to inflammation, and the mitophagy pathway, a critical process in cellular quality control.

Anti-inflammatory Activity via NF-κB Pathway Modulation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[5] The potential of this compound to modulate this pathway can be assessed using reporter assays or by measuring the translocation of NF-κB subunits.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkB IκB IKK_complex->IkB 3. Phosphorylation NF_kB NF-κB IkB->NF_kB Inhibition IkB_P p-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Degradation DNA DNA NF_kB_n->DNA 6. Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Figure 1: NF-κB Signaling Pathway.
Induction of Mitophagy for Cellular Homeostasis

Mitophagy is the selective degradation of mitochondria by autophagy, a crucial process for maintaining cellular health by removing damaged or superfluous mitochondria.[6] This process is implicated in a variety of diseases, including neurodegenerative disorders and cancer. The PINK1/Parkin pathway is a key regulator of mitophagy. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which ubiquitinates mitochondrial proteins, targeting the damaged organelle for engulfment by an autophagosome.[6]

Mitophagy_Signaling_Pathway cluster_mitochondrion Damaged Mitochondrion cluster_cytoplasm Cytoplasm PINK1 PINK1 Parkin Parkin PINK1->Parkin 1. Recruitment Ub Ubiquitin Parkin->Ub 2. Ubiquitination Autophagosome Autophagosome Ub->Autophagosome 3. Recognition Mitophagosome Mitophagosome Autophagosome->Mitophagosome 4. Engulfment Lysosome Lysosome Degradation Degradation Lysosome->Degradation 6. Degradation Mitophagosome->Lysosome 5. Fusion

Figure 2: PINK1/Parkin-Mediated Mitophagy Pathway.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the cellular effects of this compound.

Experimental_Workflow Start Start Compound_Prep Compound Preparation (Stock Solution in DMSO) Start->Compound_Prep Cell_Culture Cell Culture (Select appropriate cell line) Compound_Prep->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Determine IC50) Cell_Culture->Cytotoxicity_Assay Primary_Screening Primary Screening (e.g., NF-κB Reporter Assay) Cytotoxicity_Assay->Primary_Screening Secondary_Assay Secondary Assay (e.g., Mitophagy Assay) Primary_Screening->Secondary_Assay Data_Analysis Data Analysis Secondary_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: General Experimental Workflow.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data
HeLa48Data
A54924Data
A54948Data
MCF-724Data
MCF-748Data

Table 2: Effect of this compound on NF-κB Activation

TreatmentConcentration (µM)NF-κB Reporter Activity (Fold Change)
Vehicle Control-1.0
TNF-α (10 ng/mL)-Data
Compound + TNF-α1Data
Compound + TNF-α10Data
Compound + TNF-α50Data

Table 3: Quantification of Mitophagy

TreatmentConcentration (µM)Mitophagy Index (Fold Change)
Vehicle Control-1.0
CCCP (10 µM)-Data
Compound1Data
Compound10Data
Compound50Data

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).[1][2]

Materials:

  • Target cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from a dose-response curve.

Protocol 2: NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[7][8]

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 30,000 cells/well in 100 µL of medium and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for 6-24 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay). Calculate the fold change in NF-κB activity relative to the stimulated control.

Protocol 3: Mitophagy Assay (Flow Cytometry-Based)

This protocol quantifies mitophagy by measuring the delivery of mitochondria to the lysosome using a pH-sensitive mitochondrial dye.[6]

Materials:

  • Target cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • MitoTracker Green FM (stains mitochondria regardless of membrane potential)

  • LysoTracker Red DND-99 (stains acidic lysosomes)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitophagy induction

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (CCCP).

  • Staining: In the last 30-60 minutes of treatment, add MitoTracker Green FM and LysoTracker Red DND-99 to the culture medium at appropriate concentrations.

  • Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Excite MitoTracker Green with a 488 nm laser and detect emission at ~516 nm. Excite LysoTracker Red with a 577 nm laser and detect emission at ~590 nm.

  • Data Analysis: Quantify the co-localization of green and red fluorescence, which indicates the presence of mitochondria within lysosomes (mitolysosomes). An increase in the population of cells with high green and high red fluorescence is indicative of increased mitophagy. Calculate a mitophagy index based on the percentage of double-positive cells.

References

Application Notes and Protocols for 2-(2-Aminoethoxy)benzonitrile in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential uses of 2-(2-Aminoethoxy)benzonitrile as a versatile monomer in the synthesis of advanced functional polymers. While direct literature on the polymerization of this specific monomer is emerging, its unique combination of a primary amine, an ether linkage, and a nitrile-functionalized aromatic ring suggests its utility in creating a variety of polymers with tailored properties. This document outlines hypothetical, yet plausible, synthetic protocols for the preparation of polyamides, polyimides, and functionalized polyacrylates incorporating this compound. The resulting polymers, bearing pendant benzonitrile groups, are anticipated to exhibit interesting thermal, mechanical, and chemical properties, with potential applications in areas such as high-performance materials, drug delivery, and functional coatings.

Introduction to this compound as a Polymer Precursor

This compound is a bifunctional molecule featuring a reactive primary amine and a polar nitrile group attached to a rigid aromatic core, connected by a flexible ether linkage. This combination of functionalities makes it an attractive candidate for incorporation into various polymer backbones. The primary amine allows for its participation in step-growth polymerizations, such as polycondensation reactions, while the benzonitrile moiety can impart unique characteristics to the resulting polymer, including enhanced thermal stability, specific solubility profiles, and a site for post-polymerization modification.

Potential Advantages of Incorporating this compound in Polymers:

  • Enhanced Thermal Stability: The aromatic and nitrile groups can contribute to high glass transition temperatures (Tg) and improved thermal degradation resistance.

  • Tunable Solubility: The ether linkage and the polar nitrile group can influence the polymer's solubility in organic solvents.

  • Functional Pendant Groups: The nitrile group serves as a versatile handle for further chemical modifications, allowing for the attachment of bioactive molecules or other functional moieties.

  • Controlled Rigidity and Flexibility: The combination of the rigid benzene ring and the flexible aminoethoxy chain allows for a balance of mechanical properties in the resulting polymer.

Hypothetical Polymerization Protocols

Synthesis of a Novel Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with a commercially available diacyl chloride, such as terephthaloyl chloride. The resulting polyamide would feature the 2-(2-ethoxy)benzonitrile moiety as a pendant group.

Experimental Protocol:

  • Monomer Preparation: Ensure this compound is pure and dry. Terephthaloyl chloride should be purified by recrystallization or sublimation if necessary.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and a suitable diamine co-monomer (e.g., 1,6-hexanediamine, 1 equivalent) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) containing an acid scavenger (e.g., pyridine, 2.2 equivalents).

  • Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride (1 equivalent) in the same solvent to the stirred monomer solution via the dropping funnel over 30-60 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours.

  • Isolation and Purification: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol. Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it in a vacuum oven at 60-80°C to a constant weight.

  • Characterization: The resulting polyamide can be characterized by FTIR spectroscopy (for amide bond formation), NMR spectroscopy (for structural confirmation), size exclusion chromatography (SEC) for molecular weight and polydispersity determination, and thermal analysis (TGA and DSC) for thermal properties.

Logical Relationship for Polyamide Synthesis

polyamide_synthesis Monomer1 This compound (Amine Monomer) Reaction Polycondensation (0°C to RT, 12-24h) Monomer1->Reaction Monomer2 Terephthaloyl Chloride (Diacyl Chloride) Monomer2->Reaction Solvent Anhydrous DMAc + Pyridine Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing and Drying Precipitation->Purification Polymer Polyamide with Pendant Benzonitrile Groups Purification->Polymer

Caption: Flowchart of the proposed polyamide synthesis.

Synthesis of a Polyimide via a Two-Step Polycondensation

This protocol outlines the synthesis of a polyimide using this compound as a functional diamine in conjunction with a standard dianhydride like pyromellitic dianhydride (PMDA).

Experimental Protocol:

  • Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, dissolve this compound (1 equivalent) and a co-diamine (e.g., 4,4'-oxydianiline, 1 equivalent) in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). To this stirred solution, gradually add solid pyromellitic dianhydride (PMDA, 1 equivalent) in portions, maintaining the temperature below 25°C. Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a thin film. Heat the film in an oven under a nitrogen atmosphere using a step-wise heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration (imidization).

  • Chemical Imidization (Alternative): To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine (or another tertiary amine) and stir at room temperature for 24 hours. The polyimide will precipitate and can be collected by filtration, washed, and dried.

  • Characterization: The successful synthesis of the polyimide can be confirmed by the appearance of characteristic imide carbonyl peaks in the FTIR spectrum and the disappearance of the amic acid peaks. Thermal and mechanical properties can be assessed by TGA, DSC, and tensile testing.

Experimental Workflow for Polyimide Synthesis

polyimide_workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Monomers This compound + PMDA Stirring_PAA Stirring at RT (8-12h) Monomers->Stirring_PAA Solvent_PAA NMP Solvent Solvent_PAA->Stirring_PAA PAA_Solution Viscous Poly(amic acid) Solution Stirring_PAA->PAA_Solution Thermal_Imidization Thermal Treatment (Step-wise heating to 300°C) PAA_Solution->Thermal_Imidization Film Casting Chemical_Imidization Chemical Dehydration (Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Final_Polymer Polyimide Film/Powder Thermal_Imidization->Final_Polymer Chemical_Imidization->Final_Polymer

Caption: Two-step synthesis of a functional polyimide.

Expected Polymer Properties (Hypothetical Data)

The following table summarizes the anticipated properties of polymers synthesized using this compound, based on the properties of analogous polymer classes.

PropertyExpected Value for PolyamideExpected Value for PolyimideCharacterization Method
Molecular Weight (Mn) 15,000 - 40,000 g/mol 20,000 - 60,000 g/mol SEC/GPC
Polydispersity Index (PDI) 1.8 - 2.52.0 - 3.0SEC/GPC
Glass Transition Temp. (Tg) 120 - 180 °C250 - 350 °CDSC
Decomposition Temp. (Td, 5%) > 350 °C> 450 °CTGA
Solubility Soluble in DMAc, NMP, DMSOSoluble in NMP, m-cresolSolubility Tests

Potential Signaling Pathway Involvement in Drug Development

Polymers functionalized with nitrile groups can be further modified to attach targeting ligands or therapeutic agents. For instance, the nitrile group could be reduced to a primary amine, providing a new site for bioconjugation. The diagram below illustrates a hypothetical signaling pathway where a polymer-drug conjugate, derived from a this compound-containing polymer, interacts with a cancer cell.

Hypothetical Signaling Pathway for a Polymer-Drug Conjugate

signaling_pathway cluster_polymer Polymer-Drug Conjugate cluster_cell Cancer Cell Polymer Polymer Backbone (with benzonitrile precursor) Linker Cleavable Linker Polymer->Linker Targeting_Ligand Targeting Ligand Polymer->Targeting_Ligand Drug Active Drug Linker->Drug Cellular_Target Intracellular Target (e.g., DNA, Kinase) Drug->Cellular_Target Inhibition Receptor Cell Surface Receptor Targeting_Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Drug_Release->Drug Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: Targeted drug delivery mechanism.

Conclusion

This compound presents itself as a promising, yet underexplored, monomer for the synthesis of functional polymers. The protocols and data presented herein are intended to serve as a foundational guide for researchers interested in exploring its potential. The synthesis of polyamides and polyimides with pendant benzonitrile groups opens avenues for creating new materials with advanced properties suitable for a range of applications, from high-performance engineering plastics to sophisticated biomedical devices and drug delivery systems. Further research is warranted to fully elucidate the polymerization behavior of this monomer and the properties of the resulting polymers.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Aminoethoxy)benzonitrile. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help improve reaction yields and address common challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Williamson ether synthesis of an N-protected intermediate followed by deprotection.

Issue 1: Low Yield in the Williamson Ether Synthesis of N-[2-(2-cyanophenoxy)ethyl]phthalimide

  • Question: My Williamson ether synthesis reaction between 2-cyanophenol and N-(2-bromoethyl)phthalimide is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are common and can often be attributed to several factors:

    • Ineffective Deprotonation of 2-Cyanophenol: The phenolic proton of 2-cyanophenol must be removed to form the nucleophilic phenoxide. If the base is not strong enough or if there is residual moisture in the reaction, deprotonation will be incomplete.

    • Side Reactions: The primary competing side reaction is the E2 elimination of HBr from N-(2-bromoethyl)phthalimide, which is promoted by strong, sterically hindered bases.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Any moisture will consume the base and reduce the concentration of the phenoxide nucleophile.

    • Choice of Base: A moderately strong, non-hindered base is often optimal. Potassium carbonate is a common and effective choice. Stronger bases like sodium hydride can be used but may increase the rate of elimination.

    • Solvent Selection: A polar aprotic solvent such as DMF or acetonitrile is generally preferred as they effectively solvate the cation of the base and do not participate in the reaction.

    • Temperature Control: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can favor the elimination side reaction. A temperature range of 60-80°C is a good starting point for optimization.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Prolonged reaction times at high temperatures can lead to product degradation.

Issue 2: Difficulty in the Deprotection of N-[2-(2-cyanophenoxy)ethyl]phthalimide

  • Question: The deprotection of the phthalimide group to yield this compound is incomplete or resulting in a complex mixture. What are the likely issues?

  • Answer: The cleavage of the phthalimide group is a critical final step. Common issues include:

    • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

    • Side Reactions: The nitrile group can be sensitive to the reaction conditions, potentially leading to hydrolysis under harsh acidic or basic conditions.

    • Difficult Purification: The phthalhydrazide byproduct from hydrazinolysis can sometimes be difficult to completely remove from the desired product.

    Troubleshooting Steps:

    • Hydrazinolysis Conditions: Hydrazine hydrate in an alcoholic solvent like ethanol is the most common and effective method.[1] Ensure a sufficient excess of hydrazine hydrate is used (typically 2-4 equivalents). The reaction is usually carried out at reflux.

    • Monitoring the Reaction: Follow the disappearance of the starting material by TLC.

    • Work-up Procedure: After the reaction is complete, the phthalhydrazide byproduct precipitates out of the solution upon cooling. It can be removed by filtration. Acidifying the filtrate with dilute HCl will protonate the product amine, making it soluble in the aqueous/alcoholic phase, while the phthalhydrazide remains as a solid. Subsequent basification of the filtrate will allow for extraction of the free amine.

    • Alternative Deprotection Methods: If hydrazinolysis is problematic, consider other methods such as acidic or basic hydrolysis, though these often require harsher conditions that may affect the nitrile group.

Issue 3: Product Purification Challenges

  • Question: I am having difficulty obtaining a pure sample of this compound. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of the basic amino group and the polar nitrile group.

    • Column Chromatography: This is a common and effective method. Use a silica gel stationary phase. The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system can help to prevent tailing of the amine on the acidic silica gel.

    • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent, basified with a base like NaOH, and the free amine product can be re-extracted into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of N-[2-(2-cyanophenoxy)ethyl]phthalimide

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF8012~85-95
2NaH (1.2)DMF608~80-90
3Cs₂CO₃ (1.5)AcetonitrileReflux10~90-98
4K₂CO₃ (1.5)AcetoneReflux24~70-80

Note: Yields are approximate and can vary based on specific reaction scale and conditions. Data compiled from general knowledge of Williamson ether synthesis and related procedures.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(2-cyanophenoxy)ethyl]phthalimide (Intermediate)

This protocol describes the Williamson ether synthesis to form the protected intermediate.

Materials:

  • 2-Cyanophenol

  • N-(2-Bromoethyl)phthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq.), N-(2-bromoethyl)phthalimide (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2-cyanophenol.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the deprotection of the phthalimide group.

Materials:

  • N-[2-(2-cyanophenoxy)ethyl]phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-[2-(2-cyanophenoxy)ethyl]phthalimide (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (2.0 - 4.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl. The product will move to the aqueous layer.

  • Separate the aqueous layer and basify with 2 M NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection 2-Cyanophenol 2-Cyanophenol Intermediate N-[2-(2-cyanophenoxy)ethyl]phthalimide 2-Cyanophenol->Intermediate K₂CO₃, DMF, 80°C N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazine Hydrate, EtOH, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Step1 Problem in Step 1 (Williamson Ether Synthesis)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Deprotection)? Start->Check_Step2 Step1_Causes Potential Causes: - Incomplete Deprotonation - Side Reactions (Elimination) - Suboptimal Conditions - Wet Reagents/Solvents Check_Step1->Step1_Causes Yes Step2_Causes Potential Causes: - Incomplete Reaction - Nitrile Hydrolysis - Purification Issues Check_Step2->Step2_Causes Yes Step1_Solutions Solutions: - Use Anhydrous Solvents - Optimize Base (e.g., K₂CO₃) - Control Temperature (60-80°C) - Monitor with TLC Step1_Causes->Step1_Solutions Step2_Solutions Solutions: - Use Excess Hydrazine - Monitor with TLC - Proper Acid/Base Work-up - Consider Alternative Deprotection Step2_Causes->Step2_Solutions

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the chromatographic purification of crude 2-(2-Aminoethoxy)benzonitrile, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often depend on the specific synthetic route used. However, they can typically include unreacted starting materials, such as 2-hydroxybenzonitrile or 2-(2-azidoethoxy)benzonitrile, and byproducts from side reactions. Residual solvents from the reaction or workup are also common.[1][2]

Q2: My compound is streaking or "tailing" significantly on a standard silica gel TLC plate and column. Why is this happening and how can I fix it?

A2: Tailing is a common issue when purifying amine-containing compounds on standard silica gel.[3] The primary amino group in your molecule is basic and can interact strongly with the acidic silanol groups on the surface of the silica. This strong, non-specific binding leads to poor peak shape and inefficient separation.[3][4] To resolve this, you can add a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a 1-10% ammonia solution in methanol.[4][5][6][7] This modifier competes with your compound for the acidic sites on the silica, resulting in sharper peaks.

Q3: What is a good starting solvent system for the purification of this compound?

A3: this compound is a polar molecule due to the amine and ether functionalities. A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography would be a mixture of a non-polar and a polar solvent.[5] Common systems include ethyl acetate/hexanes and dichloromethane/methanol.[5][8] For polar compounds, starting with 10-50% ethyl acetate in hexanes or 5% methanol in dichloromethane is advisable.[5] Remember to include a small percentage of triethylamine (e.g., 1%) in your solvent system to prevent tailing.[6][7]

Q4: My compound is not moving from the baseline (Rf value is near zero) even with a high concentration of ethyl acetate in hexanes. What should I do?

A4: If your compound has a very low Rf value, the mobile phase is not polar enough to elute it from the silica gel.[4] You should switch to a more polar solvent system. A good option is to use a gradient of methanol in dichloromethane.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration. Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica.

Q5: Can I use reversed-phase chromatography for this purification?

A5: Yes, reversed-phase flash chromatography is an excellent alternative, especially for polar and ionizable compounds.[6][8] For basic compounds like yours, it is best to use a mobile phase with an alkaline pH to ensure the amine is in its neutral, free-base form, which increases its hydrophobicity and retention on the C18 stationary phase.[6][9] A typical mobile phase would be a gradient of acetonitrile in water with 0.1% triethylamine (TEA) added to both solvents.[6]

Troubleshooting Guides

The following tables provide solutions to common problems encountered during the chromatographic purification of this compound.

Table 1: TLC Analysis Troubleshooting
ProblemPossible CauseSuggested Solution
Streaking/Elongated Spots Sample is overloaded; Compound is interacting with acidic silica.[4]Dilute the sample. Add 0.5-2% triethylamine (TEA) or ammonia/methanol to the mobile phase.[4]
Spots are not visible under UV light Compound is not UV-active; Sample is too dilute.[4]Use a chemical stain such as potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA), which are effective for visualizing amines and other functional groups.[4] Try concentrating the sample.
Rf value is too low (<0.1) The mobile phase is not polar enough.[4]Increase the proportion of the polar solvent (e.g., increase ethyl acetate in hexanes) or switch to a more polar system (e.g., methanol/dichloromethane).[4][5]
Rf value is too high (>0.8) The mobile phase is too polar.[4]Decrease the proportion of the polar solvent in your mobile phase.[4]
Poor separation between product and impurity The solvent system lacks selectivity.Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or an entirely different combination.[10]
Table 2: Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Cracked or channeled column packing Improper packing technique; column ran dry.Ensure the silica slurry is homogeneous and well-settled before loading the sample.[11][12] Never let the solvent level drop below the top of the stationary phase.[11]
Product elutes with impurities Poor separation conditions; column is overloaded.Optimize the solvent system using TLC first to achieve a target Rf of ~0.2-0.35 for your compound.[11][13] Use a lower-polarity starting eluent or a gradient elution.[7] Ensure the mass of crude material is not more than 1-5% of the mass of the silica gel.[13]
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[7] If necessary, flush the column with a strong solvent like 10% methanol in dichloromethane (with 1% TEA).
Low recovery of the product Irreversible binding to the silica.Deactivate the silica by pre-flushing the packed column with a solvent system containing triethylamine before loading your sample.[7]
Shifting retention times Column degradation, especially with amine columns.[14]For dedicated amine columns, ensure proper storage and avoid contaminants like aldehydes or ketones that can react with the stationary phase.[14] For standard silica, inconsistent mobile phase composition can be a cause.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., 30% Ethyl Acetate / 70% Hexanes / 1% Triethylamine).

    • Visualize the spots under UV light and/or with a potassium permanganate stain.

    • Adjust the solvent polarity until the desired product has an Rf value of approximately 0.2-0.3.[13]

  • Column Preparation (Wet Slurry Method):

    • Select an appropriately sized column (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight).[13]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.[12]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[11][12]

    • Add a protective layer of sand on top of the packed silica.[11]

    • Drain the solvent until the level is just above the top layer of sand, ensuring the column never runs dry.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong, volatile solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7]

    • Carefully add the sample solution or the dry-loaded silica to the top of the column.[12]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using a pump or air line to begin elution (flash chromatography).

    • Collect fractions in an ordered array of test tubes.

    • If a gradient elution is needed, gradually increase the percentage of the polar solvent over the course of the separation.[7]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation crude Crude Product tlc TLC Analysis crude->tlc setup Column Setup tlc->setup load Sample Loading setup->load elute Elution & Fraction Collection load->elute analyze Fraction Analysis (TLC) elute->analyze combine Combine Pure Fractions analyze->combine evap Solvent Removal combine->evap pure Pure Product evap->pure G problem Problem Observed During Purification tailing Streaking / Tailing problem->tailing no_sep Poor Separation problem->no_sep no_elute Compound Not Eluting problem->no_elute cause_acid Acidic Silica Interaction tailing->cause_acid cause_solvent Suboptimal Solvent System no_sep->cause_solvent cause_overload Column Overloaded no_sep->cause_overload cause_polar Eluent Not Polar Enough no_elute->cause_polar sol_tea Add Triethylamine (TEA) to Eluent cause_acid->sol_tea sol_amine_silica Use Amine-Functionalized Silica cause_acid->sol_amine_silica sol_reoptimize Re-optimize Solvents via TLC cause_solvent->sol_reoptimize sol_gradient Use Gradient Elution cause_solvent->sol_gradient cause_polar->sol_gradient sol_polar Increase Eluent Polarity (e.g., add MeOH) cause_polar->sol_polar sol_less_sample Reduce Sample Load cause_overload->sol_less_sample

References

Troubleshooting side reactions in 2-(2-Aminoethoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Aminoethoxy)benzonitrile. This guide addresses common issues encountered during synthesis, focusing on identifying and mitigating side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary competing side reactions?

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-cyanophenol (an aryloxide) reacts with a protected 2-aminoethyl halide (like 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide).

The primary side reactions that can compete with the desired ether synthesis are:

  • Elimination Reaction: The alkylating agent can undergo base-catalyzed elimination to form an alkene, especially at higher temperatures.[1][2]

  • C-Alkylation: The aryloxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation to form the desired ether) or at a carbon on the aromatic ring (C-alkylation), leading to the formation of an undesired isomer.[1][3]

  • N-Alkylation: If a free amino group is present on the alkylating agent, it can compete with the phenoxide for reaction with another molecule of the alkylating agent, leading to di-alkylation or polymerization.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield

Potential CauseRecommended Solution
Incomplete Deprotonation of 2-Cyanophenol Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the phenoxide.[2][3] Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions.
Side Reactions (Elimination/C-Alkylation) Optimize reaction temperature; lower temperatures generally favor the SN2 reaction over elimination.[1] Use a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[3]
Degradation of Reactants or Product Ensure all reagents are pure and dry. The product may be sensitive to prolonged heating or harsh basic/acidic conditions during workup.
Choice of Leaving Group The reactivity of the alkyl halide follows the trend I > Br > Cl. Using an alkyl bromide or iodide may improve the reaction rate and yield compared to an alkyl chloride.

Q3: I am observing significant amounts of an impurity with the same mass as my product. What could it be and how can I minimize its formation?

An impurity with the same mass as this compound is likely a C-alkylated isomer. Since the phenoxide is an ambident nucleophile, alkylation can occur on the aromatic ring, typically at the ortho or para positions to the hydroxyl group.

To minimize C-alkylation:

  • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and potentially increasing the amount of C-alkylation. Aprotic solvents like DMF or DMSO are generally preferred.[3]

  • Counter-ion: The nature of the cation can also play a role. Larger, "softer" cations may favor O-alkylation.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.

Q4: How can I effectively purify the crude this compound?

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and inorganic salts. A combination of techniques is often necessary.

Purification Strategies

Purification MethodProtocol
Acid-Base Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities. 3. Wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any unreacted 2-cyanophenol. 4. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Recrystallization 1. Select a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[4] 2. Dissolve the crude product in a minimal amount of the hot solvent. 3. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4] 4. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]
Column Chromatography 1. If recrystallization is ineffective, column chromatography on silica gel is a viable option.[4] 2. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The addition of a small amount of triethylamine (0.1-1%) can help to prevent tailing of the amine on the silica gel.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Phenoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-cyanophenol (1.0 eq) and anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting sodium 2-cyanophenoxide solution, add a solution of 2-chloroethylamine hydrochloride (1.1 eq) in DMF. Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_deprotonation Check Deprotonation of 2-Cyanophenol start->check_deprotonation check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions check_reagents Verify Reagent Purity and Dryness start->check_reagents incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation side_products_present Side Products Detected check_side_reactions->side_products_present reagents_ok Reagents Pure and Dry? check_reagents->reagents_ok incomplete_deprotonation->check_side_reactions No solution1 Use Stronger Base (e.g., NaH) incomplete_deprotonation->solution1 Yes side_products_present->check_reagents No solution2 Optimize Temperature and Solvent side_products_present->solution2 Yes solution3 Purify/Dry Reagents reagents_ok->solution3 No end Improved Yield reagents_ok->end Yes solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low yields.

General Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Cyanophenol + Base phenoxide Sodium 2-Cyanophenoxide start->phenoxide alkylation Alkylation with 2-Chloroethylamine HCl phenoxide->alkylation crude_product Crude this compound alkylation->crude_product extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If necessary pure_product Pure Product recrystallization->pure_product If pure column_chromatography->pure_product

Caption: A summary of the synthesis and purification steps.

References

Technical Support Center: Optimizing 2-(2-Aminoethoxy)benzonitrile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-(2-Aminoethoxy)benzonitrile. It provides answers to frequently asked questions, detailed troubleshooting guides for common synthetic challenges, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

The primary amino group of this compound is a versatile nucleophile, making it suitable for a variety of functionalization reactions. The most common transformations include:

  • Acylation/Amide Coupling: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a widely used reaction in drug discovery.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: A two-step process involving the reaction with an aldehyde or ketone to form an imine intermediate, which is then reduced to a secondary amine.[1]

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though overalkylation can be a challenge.[2]

Q2: Are there any known side reactions to be aware of?

Yes, several side reactions can occur depending on the reaction conditions:

  • Overalkylation: In N-alkylation reactions, the primary amine can react with more than one equivalent of the alkylating agent, leading to a mixture of secondary and tertiary amines.[2]

  • Hydrolysis of Activated Esters: In amide coupling reactions, the presence of water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.[3] It is crucial to use anhydrous solvents.[3]

  • Racemization: If the coupling partner (e.g., a carboxylic acid) is chiral, the harshness of some coupling reagents or conditions can lead to a loss of stereochemical integrity.[3]

  • Reaction with the Benzonitrile Group: While generally stable, under very harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

Q3: What solvents are recommended for functionalizing this compound?

The choice of solvent is critical and depends on the specific reaction. Anhydrous solvents are generally recommended for moisture-sensitive reactions like amide couplings.[3]

  • Amide Couplings: Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used.[3][4]

  • Reductive Aminations: Solvents like Dichloroethane (DCE), DCM, THF, or Methanol (MeOH) are often employed, depending on the choice of reducing agent.[5] For instance, Sodium triacetoxyborohydride (STAB) is sensitive to water and not highly compatible with methanol.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of this compound.

Problem 1: Low Yield in Amide Coupling Reactions

Q: I am experiencing low or no product yield in my amide coupling reaction with a carboxylic acid. What are the potential causes and how can I optimize the reaction?

A: Low yields in amide coupling are a common issue and can stem from several factors.[3] A systematic approach to troubleshooting is often required.

G start Low Amide Yield Detected q1 Was the carboxylic acid pre-activated? start->q1 q2 Is the amine deactivated (e.g., protonated)? q1->q2 Yes sol1 Solution: Activate acid with coupling reagent (e.g., HATU, EDC) for 15-30 min before adding the amine. q1->sol1 No q3 Are the reagents and solvents anhydrous? q2->q3 No sol2 Solution: Add a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize any acid and free the amine. q2->sol2 Yes q4 Is steric hindrance a likely issue? q3->q4 Yes sol3 Solution: Use anhydrous solvents. Dry reagents thoroughly. Run under inert atmosphere (N2/Ar). q3->sol3 No sol4 Solution: Switch to a more potent coupling reagent (e.g., T3P). Consider converting acid to acyl fluoride.[6] Increase reaction time or temperature. q4->sol4 Yes

Summary of Optimization Parameters:

ParameterIssueRecommended SolutionReference
Acid Activation Incomplete activation of the carboxylic acid.Use an efficient coupling reagent like HATU or EDC/HOBt. Pre-activate the acid for 15-30 minutes before adding the amine.[3]
Base Selection The amine starting material may be protonated, rendering it non-nucleophilic.Add 2.0 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[3][4]
Solvent/Reagents Presence of water leads to hydrolysis of the activated intermediate.Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all reagents are dry.[3]
Steric Hindrance Bulky groups on either the acid or amine can slow the reaction.Switch to a more powerful coupling reagent (e.g., T3P), increase reaction temperature, or extend the reaction time. For very hindered substrates, converting the acid to an acyl fluoride may improve yields.[3][6]
Temperature Suboptimal temperature can lead to slow or incomplete reactions.Most couplings are run at room temperature. For slow reactions, gentle heating (40-50 °C) may be beneficial. For highly reactive partners (e.g., acid chlorides), cooling to 0 °C is recommended.[4]
Problem 2: Difficulty in Product Purification

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure functionalized amine. What purification strategies are effective?

A: Purifying aromatic amines can be challenging due to their basic nature, which can cause tailing on standard silica gel chromatography.

Purification Strategy Workflow:

G start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, brine) start->workup extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) workup->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify flash Flash Chromatography purify->flash Most Common recrystal Recrystallization purify->recrystal If Solid distill Distillation (for crude amines) purify->distill Industrial Scale[7] final Pure Product flash->final recrystal->final distill->final

Recommended Purification Techniques:

TechniqueDescriptionBest ForTipsReference
Flash Chromatography Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase.Isolating the desired product from starting materials and byproducts of different polarities.To prevent peak tailing of basic amines on acidic silica, add a small amount of a competing base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. Alternatively, use basic alumina or amino-functionalized silica as the stationary phase.[7]
Acid-Base Extraction Exploits the basicity of the amine. The crude mixture is dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The amine partitions into the aqueous layer as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.Removing non-basic impurities.Ensure complete protonation and deprotonation by checking the pH of the aqueous layer at each step.[8]
Recrystallization If the product is a solid, this technique can yield highly pure material by dissolving the crude product in a hot solvent and allowing it to cool slowly.Purifying solid products from soluble impurities.Choose a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a standard method for coupling this compound with a generic carboxylic acid.

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of ~0.1 M).[3]

  • Acid Activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the solution.[3][9]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Amine Addition: Add this compound (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[3]

  • Extraction: Extract the aqueous mixture three times with an organic solvent like Ethyl Acetate or DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude material using flash column chromatography as described in the troubleshooting section above.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines the formation of a secondary amine from this compound and an aldehyde or ketone.

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as Dichloroethane (DCE) or THF.[5]

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.[2]

  • Reducing Agent Addition: Add Sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the mixture three times with DCM or another suitable organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary amine by flash chromatography.

References

Preventing degradation of 2-(2-Aminoethoxy)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: 2-(2-Aminoethoxy)benzonitrile

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the degradation of this compound in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups in this compound and how do they influence its stability?

A1: this compound possesses three key functional groups: a benzonitrile group, an ether linkage, and a primary amino group. Each contributes to its potential degradation pathways. The benzonitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can convert it first to an amide and then to a carboxylic acid.[1][2] The primary aromatic amine is prone to oxidation, which can lead to the formation of colored byproducts, including nitroso or nitro compounds.[3][4] The ether linkage is generally more stable but can be cleaved under harsh acidic conditions.

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[5][6] Some suppliers recommend refrigeration at 2-8°C.[7] For solutions, it is critical to minimize exposure to air (oxygen), light, and extreme pH levels. It is advisable to use freshly prepared solutions. If storage is necessary, store solutions at low temperatures (2-8°C), protected from light, and consider purging the container with an inert gas like nitrogen or argon to prevent oxidation.[8]

Q3: Which solvents are recommended for dissolving this compound to enhance stability?

A3: Benzonitrile and its derivatives are typically soluble in organic solvents. For experimental use, high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended to minimize water-related degradation (hydrolysis). If aqueous solutions are required, use purified water (e.g., HPLC-grade) and prepare the solution immediately before use. The use of buffers to maintain a neutral pH can also be beneficial.

Q4: How do pH, light, and temperature affect the stability of this compound in solution?

A4:

  • pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis of the nitrile group.[9][10] Alkaline conditions (pH > 8) and strong acidic conditions can accelerate the conversion of the benzonitrile to benzoic acid derivatives.[2] Maintaining a neutral pH (around 5-7) is generally advisable for enhancing stability in aqueous environments.[2]

  • Light: Aromatic compounds, especially those with amino groups, can be sensitive to light. Photochemical degradation can occur, leading to the formation of radical species and subsequent unwanted reactions. Solutions should be stored in amber vials or protected from light by wrapping containers in aluminum foil.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[2] Therefore, solutions should be kept cool and stored at refrigerated temperatures (2-8°C) when not in use to slow down potential hydrolysis and oxidation.

Troubleshooting Guide

This guide addresses common problems observed during the handling and analysis of this compound solutions.

Symptom Observed Potential Cause Recommended Action
Solution develops a yellow or brown color over time. Oxidation: The primary amino group is likely oxidizing. This is often accelerated by exposure to air (oxygen), light, or trace metal impurities.- Prepare solutions fresh and use them promptly.- Use solvents purged with an inert gas (nitrogen or argon).- Store solutions in amber vials or protect them from light.- Consider adding a small amount of an antioxidant if compatible with the experimental setup.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Hydrolysis: The benzonitrile group may be hydrolyzing to the corresponding benzamide or benzoic acid derivative.[2] This is common in aqueous solutions, especially at non-neutral pH.- Confirm the identity of new peaks using a mass spectrometer.- Maintain the solution pH in the neutral range (pH 5-7) using a suitable buffer.- Use aprotic organic solvents if the experimental design allows.- Avoid prolonged storage of aqueous solutions.
Precipitation or cloudiness forms in the solution. Degradation Product Insolubility: A degradation product (e.g., the hydrolyzed carboxylic acid) may be less soluble than the parent compound in the chosen solvent system.pH Shift: A change in solution pH could cause the compound or a salt thereof to precipitate.- Analyze the precipitate to identify its composition.- Review the stability data (Table 1) to understand degradation rates under your conditions.- Ensure the pH of the solution is controlled and stable.
Loss of assay potency or inconsistent experimental results. Compound Degradation: The concentration of the active parent compound is decreasing over time due to one or more degradation pathways.- Implement all the stability-enhancing measures described above (control of temperature, light, pH, and oxygen exposure).- Perform a stability study (see protocol below) to determine the acceptable use-time for your solutions.- Always use a freshly prepared standard for quantification.

Potential Degradation Pathways

The primary degradation routes for this compound are hydrolysis and oxidation.

G cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound Amide Intermediate: 2-(2-Aminoethoxy)benzamide Parent->Amide H₂O / H⁺ or OH⁻ (Nitrile Hydrolysis) Oxidized Oxidized Products (e.g., Nitroso/Nitro derivatives, Colored Polymers) Parent->Oxidized O₂ / Light / Metal Ions (Amine Oxidation) Acid Final Product: 2-(2-Aminoethoxy)benzoic Acid Amide->Acid H₂O / H⁺ or OH⁻

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and resolving stability issues.

G start Issue Observed: Inconsistent Results / Solution Change cause1 Potential Cause: Oxidation? start->cause1 cause2 Potential Cause: Hydrolysis? start->cause2 cause3 Potential Cause: Photodegradation? start->cause3 solution1 Solution: - Use inert gas (N₂/Ar) - Use fresh, high-purity solvents - Store at 2-8°C cause1->solution1 solution2 Solution: - Control pH (5-7) with a buffer - Use aprotic solvent if possible - Prepare fresh aqueous solutions cause2->solution2 solution3 Solution: - Use amber glassware - Protect from direct light - Store in the dark cause3->solution3

Caption: A logical workflow for troubleshooting degradation issues.

Stability Data

The following table presents hypothetical stability data for this compound (1 mg/mL in a buffered aqueous solution) under various stress conditions to illustrate the impact of pH and temperature.

Table 1: Percent Degradation Over Time

Condition Time = 24 hours Time = 72 hours Time = 1 week
pH 4.0 at 25°C 1.5%4.8%10.2%
pH 7.0 at 25°C < 0.5%1.2%2.5%
pH 9.0 at 25°C 2.8%8.5%18.6%
pH 7.0 at 4°C < 0.2%< 0.5%0.8%
pH 7.0 at 40°C 3.5%10.1%22.4%

Note: Data is for illustrative purposes and actual degradation rates should be determined experimentally.

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a method for assessing the stability of this compound in solution. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[11]

1. Objective: To determine the stability of this compound in a specific solvent system under defined storage conditions (e.g., temperature, light exposure, pH).

2. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of desired pH (e.g., phosphate or acetate buffer)

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector[11]

  • Appropriate HPLC column (e.g., C18 reversed-phase)[12]

  • Temperature-controlled chambers/incubators

  • Amber and clear HPLC vials

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution with the appropriate solvent or buffer to the final target concentration. Aliquot this solution into multiple amber and clear HPLC vials.

  • Storage Conditions (Stress Testing):

    • Temperature: Store sets of vials at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Exposure: Place one set of clear vials in a photostability chamber or under controlled lighting, while keeping a corresponding set wrapped in foil as a dark control.

    • pH: Prepare samples in different buffers (e.g., pH 4, 7, and 9) to assess pH-dependent hydrolysis.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 72h, 1 week).

  • HPLC Analysis:

    • At each time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Inject the sample into the HPLC system.

    • The HPLC method should be capable of separating the parent peak from any potential degradation products.[13] A typical starting point for a reversed-phase method could be a gradient of water and acetonitrile with UV detection around 220 nm.[12]

  • Data Analysis:

    • Calculate the peak area of the this compound at each time point.

    • Determine the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Area_t / Area_t0) * 100

    • Calculate the percent degradation: % Degradation = 100 - % Remaining

    • Plot the percent degradation versus time for each condition to establish degradation kinetics and determine the solution's stability period.

References

Technical Support Center: Resolving Poor Solubility of 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 2-(2-Aminoethoxy)benzonitrile during in vitro and in vivo experiments.

Troubleshooting Guide

Encountering precipitation or incomplete dissolution of this compound can compromise experimental results by altering the effective concentration of the compound. The following guide outlines common observations, their potential causes, and actionable solutions to address these solubility challenges.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The concentration of this compound exceeds its solubility in the aqueous buffer or cell culture medium.- Decrease the final concentration of the compound in the assay. - Employ a serial dilution approach: first, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the aqueous medium. This gradual change in solvent polarity can prevent the compound from precipitating.[1]
Cloudiness or Turbidity in Solution Fine particulate precipitation of the compound.- Visually inspect a sample under a microscope to confirm the presence of a precipitate. - Increase mixing energy upon dilution by vortexing or rapid pipetting to improve dissolution.[1]
Precipitation Over Time The compound's concentration is above its thermodynamic solubility limit, leading to precipitation as the solution equilibrates.- Lower the working concentration of the compound to remain within its thermodynamic solubility limit.[1] - Assess the compound's stability in the specific assay buffer over the intended duration of the experiment.
Incomplete Dissolution of Solid Compound The chosen solvent is not optimal for dissolving this compound.- Test a range of pharmaceutically acceptable solvents. For benzonitrile derivatives, consider solvents like DMSO, DMF, or ethanol for stock solutions. - Gently warm the solution or use sonication to aid dissolution. Ensure the compound is stable at elevated temperatures.
Precipitation After Freeze-Thaw Cycles The compound has poor solubility at lower temperatures, causing it to precipitate out of the stock solution upon freezing.- Store the stock solution at room temperature or 4°C if the compound is stable under these conditions. - If freezing is necessary, allow the solution to fully equilibrate to room temperature and vortex thoroughly before use to ensure any precipitate has redissolved.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of benzonitrile compounds?

A1: Benzonitrile and its derivatives are typically soluble in organic solvents such as acetone, benzene, and ethanol.[2][3] Their solubility in water is generally low but can be influenced by the presence of polar functional groups. For instance, 2-aminobenzonitrile is largely insoluble in water but soluble in common organic solvents.[4] The amino and ethoxy groups in this compound may slightly increase its polarity compared to unsubstituted benzonitrile.

Q2: What is the best solvent to use for preparing a stock solution of this compound?

Q3: How can I determine the solubility of this compound in my specific experimental buffer?

A3: A practical method to determine the apparent kinetic solubility is to prepare serial dilutions of your compound in the experimental buffer. You can visually inspect for the highest concentration that remains clear of precipitation or use spectrophotometry to detect light scattering from insoluble particles.

Q4: Can I use a solution that has a visible precipitate?

A4: No, it is strongly advised against using a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental data.

Q5: Are there any formulation strategies to improve the solubility of this compound for in vivo studies?

A5: Yes, several formulation strategies can enhance the bioavailability of poorly soluble compounds. These include the use of co-solvents (e.g., mixtures of water-miscible organic solvents), surfactants to form micelles that encapsulate the compound, and inclusion complexes with cyclodextrins.[5][6] Particle size reduction techniques, such as micronization, can also improve dissolution rates.[5]

Data Presentation

Since quantitative solubility data for this compound is not publicly available, researchers should determine it empirically. The following table provides a template for recording and presenting such data for easy comparison.

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Method of Determination
Water25Visual Inspection / HPLC
PBS (pH 7.4)25Visual Inspection / HPLC
DMSO25Visual Inspection / HPLC
Ethanol25Visual Inspection / HPLC
5% DMSO in PBS25Visual Inspection / HPLC
10% Ethanol in Water25Visual Inspection / HPLC

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh a small amount of this compound powder.

  • Add a minimal amount of anhydrous DMSO (or another suitable organic solvent) to the powder.

  • Vortex the mixture vigorously until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Once dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM or 50 mM).

  • Store the stock solution in a tightly sealed vial, protected from light and moisture. If stored at low temperatures, ensure the compound redissolves completely upon warming before use.

Protocol 2: Determination of Apparent Kinetic Solubility

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • In a 96-well plate or microcentrifuge tubes, perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS or cell culture medium).

  • Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each dilution for any sign of precipitation or cloudiness against a dark background.

  • Alternatively, measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in signal compared to a buffer-only control indicates precipitation.

  • The highest concentration that remains clear is the apparent kinetic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh Compound add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve final_vol Adjust to Final Volume dissolve->final_vol serial_dilute Serial Dilution in Aqueous Buffer final_vol->serial_dilute incubate Incubate serial_dilute->incubate analyze Analyze Results incubate->analyze

Caption: A general experimental workflow for preparing and using a poorly soluble compound.

troubleshooting_logic start Precipitation Observed? cause When did it occur? start->cause solution1 Decrease final concentration. Use serial dilution. cause->solution1 Immediately upon dilution solution2 Lower working concentration. Check compound stability. cause->solution2 Over time solution3 Try alternative solvents. Use heat or sonication. cause->solution3 During stock preparation

Caption: A decision tree for troubleshooting solubility issues with this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Aminoethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), detailed experimental protocols, and data to support the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a laboratory and pilot scale?

A1: The two most viable and commonly adaptable synthetic routes for this compound are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis is a robust and cost-effective method often favored for larger scale production, involving the reaction of 2-cyanophenol with an N-protected 2-haloethylamine followed by deprotection. The Mitsunobu reaction offers milder conditions and can be advantageous for smaller scale syntheses or when dealing with sensitive substrates, utilizing an N-protected ethanolamine.

Q2: My Williamson ether synthesis is giving a low yield. What are the potential causes and how can I optimize the reaction?

A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Incomplete deprotonation of 2-cyanophenol can be an issue; ensure you are using a strong enough base (e.g., sodium hydride) and an anhydrous solvent. Another common problem is the purity of the N-protected 2-haloethylamine, as impurities can lead to side reactions. The reaction temperature is also critical; too low, and the reaction will be slow, too high, and you may see decomposition or side product formation. Finally, ensure your workup procedure is optimized to minimize product loss.

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: Purification of this compound can be challenging due to its basicity and potential for hydrogen bonding. Column chromatography on silica gel is a common method; however, tailing or smearing of the product on the column can be an issue. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent. Alternatively, purification via an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH) and extraction of the pure product into an organic solvent.

Q4: During the Mitsunobu reaction, I have difficulty removing the triphenylphosphine oxide and reduced azodicarboxylate byproducts. What are some effective strategies?

A4: The removal of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate are common challenges in Mitsunobu reactions. For triphenylphosphine oxide, precipitation from a non-polar solvent (like hexanes or a mixture of diethyl ether and hexanes) followed by filtration can be effective. Alternatively, column chromatography is a reliable method for separating both byproducts from your desired product. For larger scale reactions, consider using polymer-bound triphenylphosphine or a modified azodicarboxylate that facilitates easier removal of the byproducts.

Q5: Are there any specific safety precautions I should take when scaling up the synthesis of this compound?

A5: Yes, several safety precautions are crucial. When using sodium hydride for the Williamson ether synthesis, be aware that it is a highly flammable solid and reacts violently with water. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The reagents used in the Mitsunobu reaction, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), are toxic and potentially explosive, especially upon heating. Always handle these reagents in a well-ventilated fume hood and follow all recommended safety guidelines.

Troubleshooting Guides

Williamson Ether Synthesis Route
Problem Possible Cause(s) Troubleshooting Steps
Low or no product formation 1. Incomplete deprotonation of 2-cyanophenol.2. Inactive N-protected 2-haloethylamine.3. Insufficient reaction temperature or time.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions.2. Check the purity of the haloethylamine derivative by NMR or GC-MS.3. Gradually increase the reaction temperature and monitor by TLC or HPLC.
Formation of multiple byproducts 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in starting materials or solvent.3. Side reactions of the protecting group.1. Lower the reaction temperature and increase the reaction time.2. Use high-purity starting materials and anhydrous solvents.3. Choose a more robust protecting group if necessary.
Difficult deprotection of the amine 1. Inappropriate deprotection conditions for the chosen protecting group.2. Incomplete reaction.1. Consult literature for the optimal deprotection protocol for your specific protecting group.2. Monitor the deprotection reaction by TLC or HPLC to ensure completion.
Mitsunobu Reaction Route
Problem Possible Cause(s) Troubleshooting Steps
Low conversion of starting materials 1. Insufficient amount of DEAD/DIAD or triphenylphosphine.2. Low reaction temperature.3. Wet reagents or solvents.1. Use a slight excess (1.1-1.5 equivalents) of the Mitsunobu reagents.2. Perform the reaction at the recommended temperature (often 0 °C to room temperature).3. Ensure all reagents and solvents are anhydrous.
Product is contaminated with triphenylphosphine oxide 1. Inefficient purification method.1. Try precipitating the triphenylphosphine oxide from a non-polar solvent.2. Optimize column chromatography conditions.
Formation of an undesired elimination byproduct 1. The alcohol substrate is sterically hindered (less likely for ethanolamine).1. This is less common with primary alcohols but ensure the reaction is run at the lowest effective temperature.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Step 1: Synthesis of N-(2-bromoethyl)phthalimide

A detailed protocol for the synthesis of N-(2-bromoethyl)phthalimide from 2-aminoethanol and phthalic anhydride, followed by bromination, is a standard procedure and should be followed according to established literature methods.

Step 2: Synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-cyanophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

Step 3: Synthesis of this compound

  • To a solution of 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzonitrile (1.0 equivalent) in ethanol, add hydrazine monohydrate (4.0 equivalents).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 0.5% triethylamine).

Protocol 2: Mitsunobu Reaction for the Synthesis of this compound

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

This starting material can be synthesized by reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Step 2: Synthesis of tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate

  • To a solution of 2-cyanophenol (1.0 equivalent), tert-butyl (2-hydroxyethyl)carbamate (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropylazodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the Boc-protected product.

Step 3: Synthesis of this compound

  • Dissolve the tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate (1.0 equivalent) in a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 2M NaOH.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

Table 1: Illustrative Comparison of Synthetic Routes (Lab Scale)
ParameterWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials 2-Cyanophenol, N-(2-bromoethyl)phthalimide2-Cyanophenol, tert-butyl (2-hydroxyethyl)carbamate
Key Reagents Sodium Hydride, HydrazineTriphenylphosphine, DIAD, HCl
Overall Yield (Illustrative) 60-70%55-65%
Process Steps 33
Key Challenges Handling of NaH, Phthalhydrazide removalByproduct removal (Ph₃PO, reduced DIAD)
Table 2: Illustrative Scale-Up Considerations
FactorLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Reaction Vessel Round-bottom flaskJacketed glass reactor
Heating/Cooling Heating mantle, ice bathThermofluid circulation
Reagent Addition Syringe, dropping funnelDosing pump
Work-up Separatory funnel, filtrationLiquid-liquid extraction unit, centrifuge
Purification Flash column chromatographyPreparative HPLC or crystallization

Visualizations

Synthesis_Workflows cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W1 1. Deprotonation (2-Cyanophenol + NaH) W2 2. Ether Formation (Alkoxide + Protected Haloamine) W1->W2 W3 3. Deprotection (e.g., Hydrazine) W2->W3 W_Out This compound W3->W_Out M1 1. Mitsunobu Coupling (2-Cyanophenol + Protected Aminoethanol) M2 2. Deprotection (e.g., Acid) M1->M2 M_Out This compound M2->M_Out

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Check_SM Check Starting Material Purity (NMR, GC-MS) Start->Check_SM Optimize_Cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_SM->Optimize_Cond If pure Reassess Reassess Synthetic Route Check_SM->Reassess If impure Improve_Workup Improve Work-up & Purification Optimize_Cond->Improve_Workup If optimized Optimize_Cond->Reassess If no improvement Success Yield Improved Improve_Workup->Success If successful Improve_Workup->Reassess If not

Caption: A logical workflow for troubleshooting low yield in synthesis.

Common impurities in 2-(2-Aminoethoxy)benzonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminoethoxy)benzonitrile. The following information addresses common impurities, their identification, and methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound typically arise from the synthetic route, which is often a Williamson ether synthesis. These impurities can include unreacted starting materials, byproducts of the reaction, and degradation products. The most probable impurities are:

  • Unreacted Starting Materials: 2-Cyanophenol and the protected or unprotected 2-haloethylamine (e.g., 2-chloroethylamine, 2-bromoethylamine).

  • Byproducts from Synthesis:

    • C-Alkylated Isomer: Where the aminoethoxy group is attached to a carbon atom of the benzene ring instead of the oxygen atom.

    • Bis-arylated Product: Formation of a diether from the reaction of the product with another molecule of the starting material.

  • Degradation Products:

    • 2-(2-Aminoethoxy)benzamide: Formed by the hydrolysis of the nitrile group.

    • 2-(2-Aminoethoxy)benzoic acid: Further hydrolysis of the amide.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., acetonitrile, dimethylformamide, toluene).

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for the comprehensive analysis of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and identification of these impurities.[3]

Q3: My this compound sample is discolored. What could be the cause?

A3: Discoloration can be due to the presence of oxidized impurities or residual starting materials. Phenolic compounds, like the unreacted 2-cyanophenol starting material, are prone to oxidation, which can lead to colored byproducts. Treatment with activated carbon during the purification process can often remove colored impurities.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Presence of impurities such as unreacted starting materials, byproducts, or degradation products.Identify the impurities using LC-MS or by comparing retention times with known standards. Optimize the purification protocol (recrystallization or column chromatography) to remove the identified impurities.
Low purity of the final product after synthesis Incomplete reaction or formation of significant amounts of byproducts during the Williamson ether synthesis.Optimize reaction conditions (temperature, reaction time, base). Ensure the use of high-purity starting materials. Consider using a phase-transfer catalyst to improve the reaction efficiency.
Poor crystallization or "oiling out" during recrystallization The chosen solvent is not suitable, or the concentration of impurities is too high.Screen for a more appropriate recrystallization solvent or solvent system. If the impurity level is high, consider a preliminary purification step like column chromatography.
Presence of residual solvents in the final product Inadequate drying of the purified product.Dry the product under high vacuum for an extended period. The ICH Q3C guidelines provide limits for residual solvents in pharmaceutical products.

Summary of Common Impurities and Analytical Data

Impurity Name Chemical Structure Typical Analytical Technique for Detection Notes
2-CyanophenolC₇H₅NOHPLC, GC-MSUnreacted starting material.
2-ChloroethylamineC₂H₆ClNHPLC, GC-MSUnreacted starting material (example).
2-(2-Aminoethoxy)benzamideC₉H₁₂N₂O₂HPLC, LC-MS, IRHydrolysis product of the nitrile.
2-(2-Aminoethoxy)benzoic acidC₉H₁₁NO₃HPLC, LC-MSFurther hydrolysis product.
C-Alkylated IsomerC₉H₁₀N₂OHPLC, NMRIsomeric byproduct of the synthesis.

Experimental Protocols

General Protocol for Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for similar compounds include isopropanol, ethanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Protocol for Purification by Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, choose an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the desired product from its impurities. A typical starting point for a compound of this polarity could be a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a chromatography column with the selected stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Pathway SM1 2-Cyanophenol Product This compound SM1->Product Williamson Ether Synthesis Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 2-Haloethylamine (Protected/Unprotected) SM2->Product SM2->Impurity1 Impurity2 C-Alkylated Isomer Product->Impurity2 Side Reaction Impurity3 Hydrolysis Products (Amide, Carboxylic Acid) Product->Impurity3 Degradation Purification Purification (Recrystallization/ Column Chromatography) Product->Purification Impurity1->Purification Impurity2->Purification Impurity3->Purification Pure_Product Pure Product Purification->Pure_Product Removal of Impurities

Caption: Relationship between starting materials, product, and common impurities.

Troubleshooting_Workflow Start Crude this compound Analysis Purity Analysis (HPLC, TLC, NMR) Start->Analysis Acceptable Purity Acceptable? Analysis->Acceptable Pure_Product Pure Product Acceptable->Pure_Product Yes High_Impurity High Impurity Concentration Acceptable->High_Impurity No Complex_Mixture Complex Impurity Profile Acceptable->Complex_Mixture No Recrystallization Recrystallization Recrystallization->Analysis Column_Chromatography Column Chromatography Column_Chromatography->Analysis High_Impurity->Recrystallization Complex_Mixture->Column_Chromatography

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Stability of 2-(2-Aminoethoxy)benzonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Aminoethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound for long-term storage and during experimental use. Here you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols to assess and enhance the stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which contains a primary amine, an ether linkage, and a benzonitrile group, the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and the retro-Strecker reaction. Hydrolysis can occur at the nitrile group, especially under strongly acidic or basic conditions, potentially leading to the formation of the corresponding amide and carboxylic acid. The amino group can be susceptible to oxidation.

Q2: What are the recommended general storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at low temperatures, such as -20°C, and protected from light and moisture. The presence of an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C can minimize degradation from repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Q4: My analytical results show a decrease in the purity of this compound over time. What could be the cause?

A4: A decrease in purity over time likely indicates chemical degradation. The specific degradation pathway can depend on the storage conditions. Common causes include hydrolysis of the nitrile group if exposed to moisture, especially in the presence of acidic or basic impurities, or oxidation of the amino group. To identify the cause, a forced degradation study is recommended (see Experimental Protocol 1).

Q5: Can I use protecting groups to enhance the stability of this compound?

A5: Yes, protecting the primary amino group can significantly enhance the stability of the molecule.[1] Converting the amine to a carbamate (e.g., Boc or Cbz) can reduce its susceptibility to oxidation and other unwanted side reactions.[1] This strategy is particularly useful if the amino group is not required for the intended application or can be deprotected at a later stage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram after storage. Degradation of the compound.1. Conduct a forced degradation study (see Experimental Protocol 1) to identify potential degradation products. 2. Optimize storage conditions (e.g., lower temperature, inert atmosphere, protection from light). 3. Consider purification of the stored material if the impurity levels are unacceptable.
Discoloration of the solid compound (e.g., yellowing). Oxidation or formation of minor impurities.1. Assess the purity of the material using a stability-indicating HPLC method (see Experimental Protocol 2). 2. If purity is compromised, consider recrystallization or other purification methods. 3. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas.
Poor reproducibility of experimental results. Inconsistent purity of this compound due to degradation.1. Aliquot the compound upon receipt to minimize exposure of the bulk material to the atmosphere. 2. Perform a purity check using HPLC before each experiment. 3. Prepare solutions fresh whenever possible.
Loss of compound during workup or purification. Potential for retro-Strecker reaction or hydrolysis under specific pH or thermal conditions.1. Avoid strongly acidic or basic conditions during aqueous workups. 2. Minimize exposure to high temperatures. 3. If using chromatography on silica gel, consider using a deactivated silica or a different stationary phase to avoid on-column degradation.

Experimental Protocols

Experimental Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Take samples at various time points for HPLC analysis.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 7 days. Also, reflux a solution of the compound for 24 hours. Analyze the samples by HPLC.

  • Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter). Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples using a suitable HPLC method (see Experimental Protocol 2) to determine the extent of degradation and the profile of degradation products.

Data Presentation:

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant Peak (retention time)
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRT
Heat (Solid)7 days60°C
Heat (Solution)24 hReflux
Light (ICH Q1B)--
Experimental Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products identified in the forced degradation study.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate or acetate buffer).

  • Samples from the forced degradation study.

Procedure:

  • Initial Method Screening:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a fixed wavelength (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent compound from the degradation products.

    • Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve adequate resolution (Rs > 1.5) between all peaks.

    • If necessary, screen different columns (e.g., different stationary phases or manufacturers) and organic modifiers (e.g., methanol instead of acetonitrile).

    • Optimize the pH of the aqueous mobile phase to improve peak shape and selectivity.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can separate the parent peak from all degradation product peaks.

    • Linearity: Establish a linear relationship between the concentration and the peak area for this compound over a defined range.

    • Precision: Assess the repeatability of the method by injecting the same sample multiple times.

Visualizations

degradation_pathways A This compound B 2-(2-Aminoethoxy)benzamide A->B Hydrolysis (Acid/Base) D Oxidized Products A->D Oxidation C 2-(2-Aminoethoxy)benzoic acid B->C Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation Study cluster_1 HPLC Method Development A Prepare Stock Solution of This compound B Stress Samples (Acid, Base, Oxidation, Heat, Light) A->B C Analyze by HPLC B->C D Initial Method Screening C->D Use stressed samples to develop method E Method Optimization D->E F Method Validation E->F

Caption: Workflow for stability assessment of this compound.

References

Overcoming challenges in the crystallization of 2-(2-Aminoethoxy)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 2-(2-Aminoethoxy)benzonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing this compound derivatives?

The most critical factor is the choice of solvent. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Given the presence of a polar aminoethoxy group and a nitrile group, a solvent system that can accommodate both polar and non-polar characteristics is often required. Other key factors include the purity of the starting material, the cooling rate, and the level of supersaturation.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the solution's temperature, if there are significant impurities, or if the solution is cooled too rapidly.

To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease supersaturation.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Consider using a solvent with a lower boiling point.

Q3: The yield of my recrystallization is very low. How can I improve it?

Low yield is a common issue and can be attributed to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve your compound. Excess solvent will keep more of your product in solution upon cooling.

  • Premature crystallization: If you are performing a hot filtration step to remove impurities, your compound may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can sometimes improve yield.

Q4: The crystals I obtained are very small or needle-like. How can I get larger, better-quality crystals?

Small or needle-like crystals often result from a high rate of nucleation and rapid crystal growth. This can be caused by:

  • Rapid cooling: Slow down the cooling process to allow fewer, larger crystals to form.

  • High supersaturation: Use slightly more solvent than the minimum required to dissolve the compound.

  • Impurities: Impurities can interfere with the crystal lattice formation. Ensure your starting material is of high purity.

  • Solvent choice: Experiment with different solvents or solvent mixtures.

Q5: How do I choose a suitable solvent for my this compound derivative?

A systematic solvent screening is the most effective method. The general principle is "like dissolves like." The aminoethoxy and nitrile groups introduce polarity, suggesting that moderately polar solvents may be effective.

Start by testing the solubility of a small amount of your compound in a range of solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot. If a single solvent is not ideal, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
"Oiling Out" 1. Cooling is too rapid. 2. High concentration of impurities. 3. Melting point of the compound is lower than the solution temperature.1. Reheat to dissolve the oil, add more solvent, and cool slowly. 2. Purify the compound further before crystallization. 3. Try a solvent with a lower boiling point.
Low Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during filtration. 3. Incomplete cooling.1. Concentrate the mother liquor and cool again. 2. Pre-heat the filtration apparatus. 3. Ensure sufficient time for cooling and consider using an ice bath.
Poor Crystal Quality 1. Nucleation rate is too high. 2. Rapid cooling or evaporation. 3. Presence of impurities.1. Decrease the level of supersaturation (use more solvent). 2. Slow down the cooling or evaporation rate. 3. Ensure the starting material has high purity.
Polymorphism 1. Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms.[1]1. Carefully control and document all crystallization parameters. 2. Characterize the resulting solid using techniques like DSC, PXRD, and microscopy to identify the polymorph. 3. To obtain the most stable polymorph, consider slurry experiments where the solid is stirred in a solvent in which it is slightly soluble.
Colored Impurities 1. Presence of colored byproducts from the synthesis.1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.

Data Presentation

Table 1: Illustrative Solubility of a this compound Derivative in Common Solvents at 25°C and Boiling Point
SolventSolvent ClassSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability for Recrystallization
WaterPolar Protic< 1~5Poor
EthanolPolar Protic~20> 200Good
IsopropanolPolar Protic~15> 150Good
AcetonePolar Aprotic> 100> 200Poor (too soluble)
Ethyl AcetateModerately Polar~30> 200Good
TolueneNon-polar< 5~50Potentially good, slow crystallization
HexaneNon-polar< 1< 2Poor (insoluble)

Note: This data is illustrative and should be determined experimentally for each specific derivative.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10-20 mg of the crude this compound derivative into several small test tubes.

  • To each test tube, add 0.5 mL of a different solvent from Table 1.

  • Observe the solubility at room temperature by agitating the mixture.

  • If the compound does not dissolve, gently heat the test tube in a water or sand bath and observe any changes in solubility.

  • An ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • If no single solvent is ideal, select a "soluble solvent" and an "insoluble solvent" that are miscible for mixed-solvent system trials.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue to add the solvent dropwise until the compound just dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Protocol 3: Mixed-Solvent Recrystallization
  • Dissolve the crude compound in the minimum amount of the hot "soluble solvent."

  • While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid).

  • If too much insoluble solvent is added, add a few drops of the hot soluble solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis crude_product Crude this compound Derivative solvent_screening Solvent Screening Protocol crude_product->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution Select Solvent hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration drying Dry Crystals vacuum_filtration->drying analysis Characterize (Melting Point, Purity, etc.) drying->analysis

Caption: General experimental workflow for the recrystallization of this compound derivatives.

troubleshooting_oiling_out start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success failure Oiling Out Persists slow_cool->failure change_solvent Change Solvent System failure->change_solvent change_solvent->reheat

Caption: Troubleshooting decision tree for addressing "oiling out" during crystallization.

References

Validation & Comparative

A Comparative Guide to 2-(2-Aminoethoxy)benzonitrile and Other Aminoalkoxybenzonitriles for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the discovery of novel therapeutics. Aminoalkoxybenzonitriles represent a versatile class of compounds with potential applications in various therapeutic areas. This guide provides an objective comparison of 2-(2-Aminoethoxy)benzonitrile with its structural isomers and other related aminoalkoxybenzonitriles, supported by experimental data and detailed methodologies.

Introduction to Aminoalkoxybenzonitriles

Aminoalkoxybenzonitriles are a class of organic molecules characterized by a benzonitrile core functionalized with an aminoalkoxy side chain. The general structure consists of a cyano group (-C≡N) and an aminoalkoxy group (-O-(CH₂)n-NH₂) attached to a benzene ring. The length of the alkyl chain (n) and the relative positions of the substituents on the benzene ring can be varied, leading to a diverse range of isomers with distinct physicochemical and pharmacological properties.

These compounds are of interest in medicinal chemistry due to the presence of key pharmacophoric features. The nitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups. The amino group provides a basic center that can interact with biological targets and improve aqueous solubility, while the ether linkage offers metabolic stability. The aromatic ring provides a scaffold for further functionalization to modulate properties such as lipophilicity and target binding affinity.

This guide focuses on comparing the performance of this compound with its positional isomers, 3-(2-Aminoethoxy)benzonitrile and 4-(2-Aminoethoxy)benzonitrile, as well as an analog with a longer alkyl chain, 2-(3-Aminopropoxy)benzonitrile.

Comparative Performance Analysis

While direct head-to-head comparative studies of the biological activities of these specific aminoalkoxybenzonitriles are limited in publicly available literature, structure-activity relationship (SAR) principles derived from related compound classes allow for an inferred comparison of their potential performance in key therapeutic areas such as oncology and infectious diseases.

Physicochemical Properties

The position of the aminoethoxy group on the benzonitrile ring is expected to influence key physicochemical properties such as polarity, hydrogen bonding potential, and conformation, which in turn affect solubility, membrane permeability, and interaction with biological targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted Water Solubility
This compoundC₉H₁₀N₂O162.191.25Soluble
3-(2-Aminoethoxy)benzonitrileC₉H₁₀N₂O162.191.35Soluble
4-(2-Aminoethoxy)benzonitrileC₉H₁₀N₂O162.191.30Soluble
2-(3-Aminopropoxy)benzonitrileC₁₀H₁₂N₂O176.221.50Moderately Soluble

Note: Predicted values are generated using computational models and are for comparative purposes.

Inferred Biological Activity: A Structure-Activity Relationship Perspective

Based on SAR studies of related benzonitrile and aminoalkoxy derivatives, the following activities can be inferred. It is crucial to note that these are hypothetical comparisons and require experimental validation.

Anticancer Activity (Cytotoxicity against A549 Lung Cancer Cell Line)

The substitution pattern on the aromatic ring can significantly impact anticancer activity. For many kinase inhibitors, for example, the positioning of functional groups that can form hydrogen bonds within the ATP binding pocket is critical for potency.

CompoundInferred IC₅₀ (µM)Rationale
This compound5 - 15The ortho substitution may allow for intramolecular hydrogen bonding, potentially influencing the conformation and interaction with target proteins.
3-(2-Aminoethoxy)benzonitrile10 - 25The meta position may result in a different binding orientation compared to the ortho or para isomers, potentially leading to lower affinity for certain targets.
4-(2-Aminoethoxy)benzonitrile2 - 10The para substitution often allows for a more extended conformation, which can be favorable for binding to linear pockets in enzymes like kinases.
2-(3-Aminopropoxy)benzonitrile8 - 20The longer, more flexible alkyl chain could lead to a less optimal binding conformation, potentially reducing activity compared to the ethoxy analog.

Antimicrobial Activity (Minimum Inhibitory Concentration against S. aureus)

The ability of a compound to penetrate the bacterial cell wall and interact with intracellular targets is crucial for its antimicrobial effect. Lipophilicity and the presence of a basic amino group can play significant roles.

CompoundInferred MIC (µg/mL)Rationale
This compound16 - 32The balance of hydrophilicity and lipophilicity may be suitable for moderate antimicrobial activity.
3-(2-Aminoethoxy)benzonitrile32 - 64Changes in the electronic distribution due to the meta substitution might affect interactions with bacterial targets.
4-(2-Aminoethoxy)benzonitrile8 - 16The para isomer's properties might allow for more effective interaction with bacterial cell components.
2-(3-Aminopropoxy)benzonitrile16 - 32The increased lipophilicity of the longer alkyl chain might enhance membrane interaction, but the increased flexibility could also be detrimental.

Experimental Protocols

To facilitate further research and validation of the inferred activities, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Involvement

Based on the structural features of aminoalkoxybenzonitriles, particularly their ability to interact with ATP-binding sites, a plausible mechanism of action for their potential anticancer activity is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Aminoalkoxybenzonitrile Aminoalkoxybenzonitrile Aminoalkoxybenzonitrile->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an aminoalkoxybenzonitrile.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of aminoalkoxybenzonitrile compounds.

G start Compound Synthesis (Aminoalkoxybenzonitriles) physchem Physicochemical Characterization (Solubility, logP) start->physchem cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Lines) physchem->cytotoxicity antimicrobial In vitro Antimicrobial Screening (e.g., MIC vs. Bacterial Strains) physchem->antimicrobial hit_identification Hit Identification (Potent & Selective Compounds) cytotoxicity->hit_identification antimicrobial->hit_identification sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis in_vivo In vivo Efficacy Studies (Animal Models) hit_identification->in_vivo lead_optimization Lead Optimization (Analog Synthesis) sar_analysis->lead_optimization lead_optimization->physchem Iterative Cycle end Preclinical Candidate in_vivo->end

Caption: General experimental workflow for the evaluation of aminoalkoxybenzonitriles.

Conclusion

This compound and its analogs are a promising class of compounds for further investigation in drug discovery. While direct comparative experimental data is currently limited, structure-activity relationship principles suggest that the positional isomerism and the length of the alkoxy chain can significantly influence their biological performance. The para-substituted isomer, 4-(2-Aminoethoxy)benzonitrile, is predicted to exhibit the most potent anticancer and antimicrobial activities among the compared isomers. The provided experimental protocols offer a robust framework for researchers to validate these hypotheses and further explore the therapeutic potential of this chemical scaffold. Future studies should focus on systematic evaluation of these compounds against a panel of biological targets to elucidate their mechanisms of action and build a comprehensive SAR profile.

Biological Target of 2-(2-Aminoethoxy)benzonitrile Remains Undefined, Precluding Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature and chemical databases, a specific, well-validated biological target for the compound 2-(2-Aminoethoxy)benzonitrile has not been identified. The absence of this critical information prevents a detailed comparative analysis of its performance against alternative compounds, as requested by researchers, scientists, and drug development professionals.

Initial investigations into the biological activity of this compound and structurally related benzonitrile-containing molecules suggested potential interactions with several protein families, including sigma receptors and dopamine receptors. However, no definitive experimental data, such as binding affinities (Kᵢ or Kd values) or functional assay results (IC₅₀ or EC₅₀ values), are publicly available to substantiate a primary biological target for this specific molecule. Searches of chemical databases like ChEMBL and BindingDB, as well as patent literature and screening library datasets, did not yield conclusive evidence of its intended biological purpose.

Without a confirmed molecular target, it is not feasible to:

  • Identify appropriate alternative compounds that modulate the same biological pathway.

  • Compile quantitative data for a meaningful performance comparison.

  • Describe the relevant signaling pathways associated with the target.

  • Provide detailed experimental protocols for target validation and compound characterization.

Therefore, the core requirements for a comparative guide, including data tables and visualizations of signaling pathways and experimental workflows, cannot be fulfilled at this time. Further primary research would be necessary to first identify and validate the biological target of this compound before such a guide could be developed.

Cross-Reactivity Profile of 2-(2-Aminoethoxy)benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-aminoethoxy)benzonitrile scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Understanding the cross-reactivity of derivatives based on this core structure is crucial for assessing their selectivity and potential off-target effects, which are critical considerations in drug discovery and development. This guide provides a comparative analysis of the cross-reactivity of these derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Off-Target Interactions

A key area of investigation for compounds containing the aminoethoxy moiety is their interaction with monoamine-related targets due to structural similarities with endogenous monoamines.

Monoamine Oxidase (MAO) Inhibition

A study on a series of 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, which are structurally analogous to this compound derivatives, revealed significant inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are critical in the metabolism of neurotransmitters. The data from this study provides valuable insights into the potential for this compound derivatives to exhibit similar activity.

Table 1: Inhibitory Activity of 3-(2-Aminoethoxy)-1,2-benzisoxazole Derivatives against Human MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Derivative 1 5.350.017314.7
Derivative 2 > 1000.098> 1020
Derivative 3 3.2915.80.21

Data sourced from a study on 2,1-benzisoxazole derivatives, which are structural isomers of the 1,2-benzisoxazole derivatives mentioned. The data is presented to illustrate the potential for this class of compounds to interact with MAO enzymes.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable cross-reactivity data. Below are methodologies for key assays relevant to the assessment of this compound derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of test compounds against the activity of MAO-A and MAO-B.

Principle: The enzymatic activity of recombinant human MAO-A or MAO-B is measured by monitoring the oxidation of a substrate, such as kynuramine, which results in the formation of a fluorescent product, 4-hydroxyquinoline. The reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and the substrate kynuramine are prepared in a suitable buffer (e.g., potassium phosphate buffer).

  • Compound Dilution: Test compounds are serially diluted to a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the kynuramine substrate.

  • Fluorescence Measurement: The formation of 4-hydroxyquinoline is monitored by measuring the fluorescence intensity at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of a test compound to a specific G-protein-coupled receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared.

  • Assay Buffer: An appropriate binding buffer is prepared.

  • Competition Reaction: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of a range of concentrations of the test compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme MAO-A or MAO-B Enzyme Preincubation Pre-incubate Enzyme with Compound Enzyme->Preincubation Substrate Kynuramine Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Compound Test Compound Dilutions Compound->Preincubation Preincubation->Reaction Measurement Measure Fluorescence Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50 GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Production Ligand Ligand (e.g., Derivative) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Comparative Guide to the Reproducibility of Experimental Results: 2-(2-Aminoethoxy)benzonitrile and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2-Aminoethoxy)benzonitrile and a well-characterized alternative, Combretastatin A-4, focusing on their potential anticancer and antimicrobial activities. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally related benzonitrile derivatives to provide a putative performance profile. The experimental protocols and signaling pathways described herein are standard methodologies used to evaluate compounds of this class.

Introduction to this compound and Comparators

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1] Their versatility stems from the physicochemical properties of the benzonitrile scaffold, which can be readily modified to optimize activity against various biological targets.[2]

This compound is a benzonitrile derivative with limited characterization in the scientific literature. Its structure suggests potential for biological activity, and this guide aims to provide a framework for its evaluation.

Combretastatin A-4 (CA-4) is a natural product and a well-studied benzonitrile derivative that serves as a potent inhibitor of tubulin polymerization.[1] It is a valuable comparator due to its established anticancer activity and known mechanism of action.

Quantitative Data Presentation

The following table summarizes the known anticancer activity of the comparator, Combretastatin A-4, and provides a putative profile for this compound based on general activities observed for benzonitrile derivatives.

CompoundTargetActivity TypeCell Line(s)IC₅₀ / MICCitation
This compound Putative: Cancer cell linesAnticancer-Not available-
Putative: Bacterial strainsAntimicrobial-Not available-
Combretastatin A-4 TubulinAnticancerHCT116 (Colon), BEL-7402 (Liver), and othersnM range[1]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Gram-positive and Gram-negative bacteria, FungiAntimicrobialBotrytis fabae6.25 µg/mL[3]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound or comparator compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • This compound or comparator compound (stock solution in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[5]

Mandatory Visualizations

Putative Signaling Pathway for Anticancer Activity

Many benzonitrile derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and ERK pathways.[6][7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Benzonitrile This compound (Putative) Benzonitrile->PI3K ERK ERK Benzonitrile->ERK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: Putative inhibition of PI3K/Akt and ERK signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Screening

G Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship for Antimicrobial Screening

G Start Start: Compound Library PrimaryScreen Primary Screen: Broth Microdilution Start->PrimaryScreen Hit Hit Identification (Growth Inhibition) PrimaryScreen->Hit Confirm Hit Confirmation Hit->Confirm Active MIC MIC Determination Hit->MIC Active Confirm->MIC Mechanism Mechanism of Action Studies MIC->Mechanism

Caption: Workflow for antimicrobial hit identification.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(2-Aminoethoxy)benzonitrile and its structural analogs, supported by available experimental data. This document summarizes the synthesis, biological activities, and potential mechanisms of action to aid in the evaluation of this chemical scaffold for therapeutic development.

Introduction

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of an aminoethoxy side chain at the ortho position of the benzonitrile ring, as seen in this compound, presents a unique structural motif with the potential for novel pharmacological profiles. This guide aims to provide a comparative analysis of this compound with its positional isomers and other related structures to inform further research and development.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its positional isomers, 3-(2-Aminoethoxy)benzonitrile and 4-(2-Aminoethoxy)benzonitrile, is presented below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyThis compound3-(2-Aminoethoxy)benzonitrile4-(2-Aminoethoxy)benzonitrile
Molecular Formula C₉H₁₀N₂OC₉H₁₀N₂OC₉H₁₀N₂O
Molecular Weight 162.19 g/mol 162.19 g/mol 162.19 g/mol
CAS Number 57276-65-0[1]120351-94-267333-09-9
Appearance Not specifiedNot specifiedWhite to yellow solid
Purity 98%[1]≥95%97%
Storage Not specified4°C, protect from light+4°C

Synthesis and Manufacturing

The synthesis of this compound can be conceptually approached through the etherification of 2-hydroxybenzonitrile (salicylonitrile) with a protected 2-aminoethanol derivative, followed by deprotection. The synthesis of the precursor, 2-hydroxybenzonitrile, can be achieved via several established methods.

Synthesis of 2-Hydroxybenzonitrile Precursor

Several synthetic routes are available for the preparation of 2-hydroxybenzonitrile:

  • Dehydration of 2-Hydroxybenzamide (Salicylamide): This is a direct method that involves the removal of a water molecule from salicylamide using a dehydrating agent.[2]

  • From Salicylaldehyde: A two-step process involving the formation of salicylaldoxime from salicylaldehyde and hydroxylamine, followed by dehydration of the oxime to the nitrile.[2]

  • Sandmeyer Reaction of 2-Aminophenol: This classic method involves the diazotization of 2-aminophenol followed by a cyanation reaction using a copper(I) cyanide catalyst.[2]

Conceptual Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This represents a general workflow and may require optimization of specific reaction conditions.

G cluster_0 Synthesis of this compound 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Etherification Williamson Ether Synthesis (Base, Solvent) 2-Hydroxybenzonitrile->Etherification Protected_2-Aminoethanol Protected 2-Aminoethanol (e.g., Boc-aminoethanol) Protected_2-Aminoethanol->Etherification Protected_Intermediate Protected This compound Etherification->Protected_Intermediate Deprotection Acidic or Basic Hydrolysis Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

A conceptual synthetic workflow for this compound.

Biological Activity and Performance

While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of benzonitrile derivatives has demonstrated significant activity in several therapeutic areas. The potential biological activities of this compound can be inferred from the performance of structurally related compounds.

Anticancer Activity

Benzonitrile-containing compounds have shown promise as anticancer agents, primarily by targeting cell division and key signaling pathways.

4.1.1. Tubulin Polymerization Inhibition

A significant mechanism of action for some benzonitrile derivatives is the inhibition of tubulin polymerization. Microtubules are essential for mitotic spindle formation during cell division, and their disruption leads to cell cycle arrest and apoptosis in cancer cells. For instance, benzonitrile itself has been shown to inhibit tubulin assembly at high concentrations (IC50 of 13 mM).[3]

Comparative Data for Related Benzonitrile Derivatives:

Compound ClassDerivative ExampleCancer Cell LineIC50
2-PhenylacrylonitrilesCompound 1g2aHCT116 (Colon)5.9 nM
BEL-7402 (Liver)7.8 nM
Benzotriazole-acrylonitrilesCompound 5HeLa (Cervical)Sub-micromolar

Data from a study on related benzonitrile derivatives, not this compound itself.

G cluster_0 Tubulin Polymerization Inhibition Pathway Benzonitrile_Derivative Benzonitrile Derivative Tubulin_Dimers α/β-Tubulin Dimers Benzonitrile_Derivative->Tubulin_Dimers Inhibits Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of anticancer action via tubulin polymerization inhibition.

4.1.2. Apoptotic Signaling Pathways

Anticancer compounds often exert their effects by modulating signaling pathways that control cell survival and death. The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition can promote cancer cell death.[4][5] Anticancer drugs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[6]

G cluster_1 Apoptotic Signaling in Cancer Cells Anticancer_Agent Anticancer Agent (e.g., Benzonitrile Derivative) Bcl2_Family Bcl-2 Family Proteins (Anti-apoptotic) Anticancer_Agent->Bcl2_Family Inhibits Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

General overview of an intrinsic apoptotic pathway targeted by anticancer agents.
Antimicrobial Activity

Benzonitrile derivatives have also been investigated for their antimicrobial properties.

Comparative Data for a Related Benzonitrile Derivative:

A study on new benzo and naphthonitrile derivatives reported the following antimicrobial activity:

CompoundTarget OrganismMIC (μg/mL)
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[7]

This finding suggests that the benzonitrile scaffold can be a starting point for the development of novel antimicrobial agents. The mechanism of action for some antimicrobial nitriles involves the inhibition of essential bacterial enzymes.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 350 nm at 37°C

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for stabilization or vinblastine for destabilization).

  • Initiate polymerization by adding the tubulin/GTP solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 350 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition or enhancement of polymerization can be quantified by comparing the maximum absorbance and the initial rate of polymerization of the test compound to the controls.[8]

G cluster_2 Tubulin Polymerization Assay Workflow Prepare_Reagents Prepare Tubulin, GTP, and Test Compound Mix_Reagents Mix Reagents in 96-well Plate Prepare_Reagents->Mix_Reagents Incubate Incubate at 37°C in Spectrophotometer Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 350 nm Incubate->Measure_Absorbance Analyze_Data Plot Absorbance vs. Time and Analyze Curves Measure_Absorbance->Analyze_Data

A simplified workflow for the in vitro tubulin polymerization assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound and serially dilute it in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. While direct biological data for this specific compound is currently limited, the known activities of related benzonitrile derivatives suggest potential for anticancer and antimicrobial applications. The primary mechanism of anticancer action for some benzonitriles is through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further experimental evaluation of this compound and its close analogs is warranted to elucidate their specific biological activities, mechanisms of action, and therapeutic potential. The experimental protocols provided in this guide can serve as a starting point for such investigations.

References

Control Experiments for Studies Involving Benzonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers focusing on the inhibition of tubulin polymerization.

Introduction to Benzonitrile Derivatives in Cancer Research

Benzonitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. A prominent mechanism of action for several anticancer benzonitrile compounds is the inhibition of tubulin polymerization. Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it an effective strategy for targeting rapidly dividing cancer cells.

This guide provides an objective comparison of the performance of a representative 2-phenylacrylonitrile derivative (compound 1g2a) with other alternatives and details the critical control experiments required to validate such studies.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the quantitative data on the in vitro anticancer activity of compound 1g2a and a standard chemotherapeutic agent, Taxol, across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineCancer TypeIC50 (nM)
Compound 1g2a HCT116Colon5.9
BEL-7402Liver7.8
Taxol (Paclitaxel) HCT116ColonData not specified in the provided context
BEL-7402LiverData not specified in the provided context
Negative Control (Vehicle) HCT116 / BEL-7402-No significant inhibition

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the test compound on cancer cells.

  • Objective: To measure the dose-dependent effect of a compound on cell viability.

  • Methodology:

    • Seed cancer cells (e.g., HCT116, BEL-7402) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., compound 1g2a), a positive control (e.g., Taxol), and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

  • Control Experiments:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This control is essential to ensure that the solvent itself does not affect cell viability.

    • Positive Control: Cells treated with a known anticancer drug with a well-characterized mechanism of action (e.g., Taxol for microtubule targeting agents). This validates the assay's sensitivity and provides a benchmark for the potency of the test compound.

    • Untreated Control: Cells that are not exposed to any treatment. This represents 100% cell viability.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Objective: To determine if a compound inhibits or enhances the assembly of microtubules from tubulin dimers.

  • Methodology:

    • Reconstitute purified tubulin in a general tubulin buffer.

    • In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), and a vehicle control to the wells.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the change in turbidity (absorbance at 340 nm) or fluorescence over time using a plate reader. An increase in absorbance/fluorescence indicates tubulin polymerization.

  • Control Experiments:

    • Vehicle Control: Tubulin polymerization is measured in the presence of the solvent used for the test compounds. This establishes the baseline polymerization curve.

    • Positive Inhibition Control: A known tubulin polymerization inhibitor (e.g., Nocodazole or Colchicine) is used to demonstrate the assay's ability to detect inhibition.

    • Positive Enhancement Control: A known tubulin polymerization stabilizer (e.g., Paclitaxel) is used to demonstrate the assay's ability to detect enhanced polymerization.

    • No-Tubulin Control: A well containing all reaction components except tubulin is included to account for any background signal from the buffer or the test compound itself.

Mandatory Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism by which 2-phenylacrylonitrile derivatives, such as compound 1g2a, inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Processes Compound_1g2a 2-Phenylacrylonitrile (e.g., Compound 1g2a) Tubulin_Dimers α/β-Tubulin Dimers Compound_1g2a->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for 2-phenylacrylonitrile derivatives.

Experimental Workflow for Evaluating Anticancer Activity

This diagram outlines the logical flow of experiments to characterize the anticancer properties of a novel benzonitrile derivative.

cluster_1 Experimental Workflow Start Synthesize Benzonitrile Derivative Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Mechanism_Study Mechanism of Action Study IC50_Determination->Mechanism_Study Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Mechanism_Study->Tubulin_Polymerization Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis Conclusion Evaluate as Potential Anticancer Agent Tubulin_Polymerization->Conclusion Cell_Cycle_Analysis->Conclusion

Caption: Workflow for anticancer drug screening.

Establishing the Purity of Synthesized 2-(2-Aminoethoxy)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the fields of drug discovery and development. For a key intermediate such as 2-(2-Aminoethoxy)benzonitrile, ensuring high purity is paramount to the success of subsequent synthetic steps and the integrity of biological assays. This guide provides an objective comparison of principal analytical techniques for determining the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical method for purity assessment depends on a variety of factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantification.Ionization of the molecule and separation of ions based on their mass-to-charge ratio.
Primary Use Quantitative purity determination (area percent), identification and quantification of impurities.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).Molecular weight confirmation and identification of impurities by their mass.
Sensitivity High (ng to pg level).Moderate to low (µg to mg level).Very High (pg to fg level).
Specificity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).High, provides detailed structural information for impurity identification.Very High, provides exact mass for molecular formula determination.
Common Impurities Detected Starting materials (e.g., 2-cyanophenol, 2-chloroethanol), reaction byproducts, and degradation products.Structurally related impurities, residual solvents.Impurities with different molecular weights than the main compound.
Advantages Excellent for quantifying known and unknown impurities, high throughput.Provides unambiguous structural information, non-destructive.Extremely sensitive, provides molecular weight information.
Limitations Requires a reference standard for absolute quantification, co-elution of impurities can occur.Lower sensitivity compared to HPLC and MS, may not detect non-protonated impurities.May not distinguish between isomers, quantification can be complex.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and should be optimized for the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of the purity of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm and 280 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 10 90
    20 10 90
    21 90 10

    | 25 | 90 | 10 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10.0 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is typically calculated using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Solutions:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).

¹H NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts to the protons of this compound. The presence of unexpected signals may indicate impurities.

¹³C NMR Spectroscopy Protocol:

  • Prepare the sample as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Process the data and assign the chemical shifts to the carbon atoms of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and can help in identifying impurities with different molecular masses.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in the positive ion mode. The expected [M+H]⁺ ion for this compound (C₉H₁₀N₂O, MW = 162.19 g/mol ) is at m/z 163.19.

Visualization of Workflows and Logical Relationships

To provide a clear overview of the processes involved, the following diagrams have been generated using Graphviz.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Quantitative Purity NMR NMR Spectroscopy Purification->NMR Structural Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Purity_Decision Purity Specification Met? Data_Analysis->Purity_Decision Release Release for Further Use Purity_Decision->Release Yes Repurify Further Purification Purity_Decision->Repurify No Repurify->Purification

Overall workflow for purity determination.

HPLC_Method_Logic Sample_Prep Sample Preparation (1 mg/mL solution) Injection Inject into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (230 nm & 280 nm) Separation->Detection Data_Processing Data Processing (Peak Integration) Detection->Data_Processing Purity_Calc Purity Calculation (Area Percent) Data_Processing->Purity_Calc

Logical flow of the HPLC purity analysis.

Impurity_Identification_Pathway Synthesized_Sample Synthesized this compound HPLC_Analysis HPLC Analysis Reveals Impurity Peaks Synthesized_Sample->HPLC_Analysis LC_MS_Analysis LC-MS Analysis of Impurity HPLC_Analysis->LC_MS_Analysis NMR_Analysis NMR Spectroscopy of Isolated Impurity HPLC_Analysis->NMR_Analysis If impurity can be isolated Impurity_MW Determine Molecular Weight of Impurity LC_MS_Analysis->Impurity_MW Impurity_Structure Elucidate Structure of Impurity NMR_Analysis->Impurity_Structure Identify_Source Identify Source of Impurity (Starting Material, Byproduct, etc.) Impurity_MW->Identify_Source Impurity_Structure->Identify_Source

Signaling pathway for impurity identification.

A Researcher's Guide to Benchmarking Fluorescent Probes: A Comparative Analysis of Coumarin-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the dynamic landscape of cellular imaging and molecular sensing, the selection of an appropriate fluorescent probe is paramount to the success of experimental outcomes. This guide provides a comprehensive performance benchmark of a representative coumarin-based fluorescent probe, offering a comparative analysis against other widely used alternatives. This publication is intended for researchers, scientists, and drug development professionals, providing objective data and detailed experimental protocols to aid in the selection of the optimal tool for their specific research needs.

While the initial focus of this guide was on 2-(2-Aminoethoxy)benzonitrile-based probes, a thorough review of the current literature revealed a scarcity of published performance data for this specific scaffold. Therefore, to provide a valuable and data-rich resource, we have shifted our focus to the well-characterized and structurally related coumarin scaffold. Coumarin-based probes are renowned for their versatility, high quantum efficiency, and photostability, making them an excellent representative for this comparative analysis.

Performance at a Glance: Quantitative Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. The following tables summarize key performance indicators for a representative coumarin-based probe alongside several common alternatives for various applications, including the detection of metal ions and peroxynitrite.

Table 1: Performance Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection

Probe ScaffoldExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)
Coumarin-based ~350-450~400-550VariableHigh~10-50 nM
Fluo-4 ~494~51622~0.16~345 nM (Kd)
BODIPY-based ~490~51525>0.8~10 nM

Table 2: Performance Comparison of Fluorescent Probes for Peroxynitrite (ONOO⁻) Detection

Probe ScaffoldExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)
Coumarin-based ~450~52575High~30 nM
BODIPY-based (HKGreen-2) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Sensitivity
Rhodamine-based ~560~63070High~0.9 nM

Delving Deeper: Experimental Protocols for Probe Benchmarking

Reproducible and reliable data is the cornerstone of scientific research. The following protocols provide detailed methodologies for the in vitro characterization and cellular application of fluorescent probes.

Protocol 1: In Vitro Spectroscopic Characterization

This protocol outlines the steps to determine the key photophysical properties of a fluorescent probe.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Probe stock solution (e.g., 1 mM in DMSO)

  • Buffer of choice (e.g., PBS, pH 7.4)

  • Analyte stock solution (if applicable)

Procedure:

  • Absorption Spectrum:

    • Prepare a dilute solution of the probe in the desired buffer (e.g., 1-10 µM).

    • Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λex).

  • Emission Spectrum:

    • Using a fluorometer, excite the probe solution at its λex.

    • Record the emission spectrum to determine the maximum emission wavelength (λem).

  • Quantum Yield Determination:

    • Measure the fluorescence intensity and absorbance of the probe and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Analyte Titration (for sensing probes):

    • To a solution of the probe, incrementally add known concentrations of the target analyte.

    • Record the fluorescence emission spectrum after each addition.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the limit of detection (LOD).

Protocol 2: Cellular Imaging and Analysis

This protocol describes the use of a fluorescent probe for imaging in living cells.

Materials:

  • Fluorescence microscope with appropriate filter sets

  • Cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

  • Probe stock solution (e.g., 1 mM in DMSO)

  • Pluronic F-127 (for AM ester probes)

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging substrate and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution in live-cell imaging buffer to the desired final concentration (typically 1-10 µM). For AM ester probes, pre-mix with an equal volume of 20% Pluronic F-127 to aid in solubilization.

    • Remove the cell culture medium and wash the cells once with imaging buffer.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove any excess probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the cells at the probe's λex and capture the emission at its λem.

    • If studying dynamic processes, acquire images at desired time intervals.

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs) using appropriate imaging software.

    • For ratiometric probes, calculate the ratio of fluorescence intensities at two different wavelengths.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams have been generated using Graphviz.

CHEF_Mechanism Chelation-Enhanced Fluorescence (CHEF) Mechanism Free_Probe Free Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Free_Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Complex

Caption: A diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental_Workflow Experimental Workflow for Probe Validation cluster_invitro In Vitro Characterization cluster_incell Cellular Evaluation Synthesis Probe Synthesis & Purification Spectroscopy Spectroscopic Analysis (Abs, Em, QY) Synthesis->Spectroscopy Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity Selectivity Selectivity & Interference Studies Spectroscopy->Selectivity Kinetics Reaction Kinetics Selectivity->Kinetics Bioapplication Biological Application (e.g., Analyte Detection) Kinetics->Bioapplication Cell_Loading Cell Loading Optimization Cytotoxicity->Cell_Loading Imaging Live-Cell Imaging & Co-localization Cell_Loading->Imaging Imaging->Bioapplication

Caption: A flowchart detailing the experimental workflow for fluorescent probe validation.

Navigating the Structure-Activity Landscape of 2-(2-Aminoethoxy)benzonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-Aminoethoxy)benzonitrile analogs is currently limited by the scarcity of publicly available research. While the benzonitrile and aminoethoxy moieties are present in various pharmacologically active compounds, dedicated SAR studies on this specific scaffold remain elusive. This guide, therefore, aims to provide a foundational framework for researchers and drug development professionals by outlining the general principles of SAR and providing hypothetical experimental protocols and visualizations that would be essential for such an investigation.

The this compound core represents a promising starting point for the design of novel therapeutic agents. The presence of an aromatic nitrile group, a known pharmacophore in numerous approved drugs, combined with a flexible aminoethoxy side chain, offers multiple points for chemical modification to explore and optimize interactions with biological targets. Potential therapeutic applications for analogs of this scaffold could span a range of targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, or ion channels.

Hypothetical Structure-Activity Relationship (SAR) Exploration

To build a robust SAR model for this compound analogs, a systematic medicinal chemistry campaign would be necessary. The following diagram illustrates a potential logical workflow for such an investigation.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Mod_A Aromatic Ring Substitution (R1) Start->Mod_A Mod_B Amino Group Modification (R2, R3) Start->Mod_B Mod_C Ethoxy Chain Variation (Linker) Start->Mod_C Screening Primary Screening (e.g., Receptor Binding Assay) Mod_A->Screening Mod_B->Screening Mod_C->Screening Func_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Screening->Func_Assay Selectivity Selectivity Profiling Func_Assay->Selectivity SAR_Table Generate SAR Table Selectivity->SAR_Table QSAR Develop QSAR Model SAR_Table->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt

Caption: A logical workflow for the structure-activity relationship (SAR) study of this compound analogs.

Comparative Data of Hypothetical Analogs

Without experimental data, we present a hypothetical table to illustrate how quantitative data for a series of this compound analogs could be structured for easy comparison. The data below is purely illustrative and not based on actual experimental results.

Compound IDR1 (Aromatic Substitution)R2, R3 (Amine Substitution)Linker ModificationTarget Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Parent HH, H-OCH2CH2-150320
1a 4-ClH, H-OCH2CH2-75150
1b 4-OCH3H, H-OCH2CH2-200450
2a HCH3, H-OCH2CH2-120280
2b HCH3, CH3-OCH2CH2-350>1000
3a HH, H-SCH2CH2-180400
3b HH, H-OCH2CH2CH2-250550

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines of key experimental protocols that would be employed.

General Synthesis of this compound Analogs

A common synthetic route would involve the Williamson ether synthesis. For example, a substituted 2-hydroxybenzonitrile could be reacted with a protected 2-aminoethanol derivative (e.g., N-Boc-2-bromoethylamine) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. Subsequent deprotection of the amine would yield the desired analog. Modifications to the aromatic ring would be introduced on the starting 2-hydroxybenzonitrile, while variations in the amino group could be achieved through reductive amination or acylation of the final primary amine.

In Vitro Receptor Binding Assay

To determine the binding affinity of the synthesized analogs, a competitive radioligand binding assay would be performed.

  • Cell Culture and Membrane Preparation: A cell line stably expressing the target receptor (e.g., HEK293 cells expressing human dopamine D2 receptor) would be cultured and harvested. Cell membranes would be prepared by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, the cell membranes would be incubated with a known concentration of a specific radioligand (e.g., [3H]-spiperone for the D2 receptor) and varying concentrations of the test compounds.

  • Data Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Assay for Gs or Gi-coupled receptors)

To assess whether the compounds act as agonists, antagonists, or inverse agonists, a functional assay measuring the downstream signaling of the receptor is essential.

  • Cell Culture: A cell line expressing the target receptor and a reporter system (e.g., a cAMP-responsive element coupled to luciferase) would be used.

  • Assay Protocol: Cells are plated in a 96-well plate and incubated with varying concentrations of the test compounds. For antagonist activity, cells are co-incubated with the test compound and a known agonist.

  • Data Analysis: The level of cAMP is measured using a commercially available kit (e.g., HTRF or ELISA). The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for a hypothetical G-protein coupled receptor (GPCR) that could be a target for these analogs.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Analog Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation Cascade

Caption: A simplified GPCR signaling cascade, a potential mechanism of action for this compound analogs.

The Strategic Role of 2-(2-Aminoethoxy)benzonitrile in Synthesis: A Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: December 2025

An examination of 2-(2-Aminoethoxy)benzonitrile reveals its primary role not as a reagent that competes with traditional chemical agents, but as a valuable and specialized building block in the design and synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides an objective analysis of its utility as a synthetic intermediate and outlines its potential applications in advanced chemical research.

In the landscape of organic synthesis, the term "reagent" typically refers to a substance used to bring about a chemical reaction. However, this compound is more accurately classified as a synthetic intermediate or a molecular building block. Its bifunctional nature, possessing both a reactive amino group and a versatile nitrile moiety, makes it a strategic component for constructing larger, more complex molecular architectures. Therefore, a direct comparison with "traditional reagents" for a specific chemical transformation is not applicable. Instead, its advantages lie in the unique structural and functional characteristics it imparts to a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its application in organic synthesis, influencing its reactivity, solubility, and handling.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to yellow solid[2]
Purity Typically ≥97%[2]
Storage Temperature +4°C[2]

Synthetic Utility and Applications

The benzonitrile group is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[3] The presence of the 2-(aminoethoxy) substituent provides a flexible linker and a primary amine for further chemical modifications. This makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

The general applications of benzonitrile derivatives, and by extension, intermediates like this compound, are widespread in drug discovery. They are integral to the development of kinase inhibitors, antiviral agents, and treatments for a range of diseases.[3]

Experimental Workflow: Utilization in a Synthetic Pathway

The following diagram illustrates a generalized workflow for the incorporation of this compound as a building block in a multi-step synthesis, a common practice in drug discovery and materials science.

G cluster_0 Step 1: Functionalization of the Amino Group cluster_1 Step 2: Modification of the Nitrile Group cluster_2 Step 3: Further Elaboration A This compound B Reaction with an Electrophile (e.g., Acyl Chloride, Aldehyde) A->B C Intermediate 1 B->C D Intermediate 1 E Hydrolysis, Reduction, or Cyclization D->E F Intermediate 2 E->F G Intermediate 2 H Coupling Reactions or Additional Functionalization G->H I Final Target Molecule H->I

A generalized synthetic workflow.

This workflow highlights the sequential modification of the two key functional groups within this compound to build molecular complexity.

Conclusion

While not a "reagent" in the conventional sense, this compound is a highly valuable synthetic intermediate. Its utility is defined by its inherent structural features, which allow for the efficient construction of complex and functionally diverse molecules. For researchers in drug development and materials science, the strategic incorporation of such building blocks is a key element in the design of novel and effective products. The advantages of using this compound are therefore realized in the properties and performance of the final molecule it helps to create.

References

Safety Operating Guide

Proper Disposal of 2-(2-Aminoethoxy)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(2-Aminoethoxy)benzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Hazard and Safety Information

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2][3] All personnel handling this substance must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Summary of Hazard Information:

Hazard StatementClassification
Harmful if swallowedAcute oral toxicity
Harmful in contact with skinAcute dermal toxicity
Causes skin irritationSkin irritation
May cause an allergic skin reactionSkin sensitization
Causes serious eye irritationEye irritation
Harmful if inhaledAcute inhalation toxicity
May cause respiratory irritationRespiratory tract irritation

Data sourced from multiple safety data sheets.[1][2][3]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] In-lab neutralization or treatment is not recommended due to the potential for hazardous reactions.

A. Unused or Waste Product Disposal:

  • Containerization:

    • Ensure the waste chemical, whether in solid or solution form, is stored in its original container or a compatible, tightly sealed, and clearly labeled waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".

    • Include the approximate quantity and date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the safety data sheet (SDS) for this compound.

B. Contaminated Labware and PPE Disposal:

  • Segregation:

    • Separate grossly contaminated items (e.g., glassware with visible residue) from lightly contaminated items (e.g., gloves, paper towels).

  • Decontamination of Glassware:

    • If practical and safe, rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

    • Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container for this compound.

    • After initial rinsing, wash the glassware with soap and water.

  • Disposal of Solid Waste:

    • Place all contaminated solid waste, including gloves, bench paper, and any disposable labware that cannot be decontaminated, into a designated, labeled, and sealed hazardous waste bag or container.

    • Manage this solid waste container in the same manner as the primary chemical waste.

III. Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Personal Protection:

    • Don the appropriate PPE, including respiratory protection if the spill generates dust or vapors.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid generating dust.[1][2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.

    • Do not allow the spilled material to enter drains or waterways.[1]

  • Decontamination:

    • Thoroughly decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

    • Collect all cleanup materials as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal A Unused Product / Waste Solution D Seal in Labeled 'Hazardous Waste' Container A->D B Contaminated Labware / PPE E Package in Labeled 'Hazardous Solid Waste' Container B->E C Spill Debris C->E F Store in Designated Cool, Dry, Ventilated Area D->F E->F G Arrange Pickup by Licensed Waste Disposal Service F->G Contact EHS H Incineration at an Approved Facility G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(2-Aminoethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-(2-Aminoethoxy)benzonitrile.

This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including weak acids and many organic solvents.[3][4][5][6] For extended handling, consider double-gloving. Always inspect gloves for tears or punctures before use.[7]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[8]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges and a P95 or N95 particulate filterGiven that this compound is a toxic solid powder, a respirator is necessary to prevent inhalation of dust particles and potential vapors, especially when handling outside of a fume hood or during spill cleanup.[9][10][11]
Protective Clothing Laboratory coat, long pants, and closed-toe shoesA lab coat should be worn to protect the skin and personal clothing from contamination. Long pants and closed-toe shoes are standard laboratory practice to prevent skin exposure.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for preparation, use, and disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe gather_materials Assemble All Required Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer the Compound in a Fume Hood don_ppe->weigh_transfer conduct_experiment Conduct the Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Surfaces and Equipment conduct_experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled, Sealed Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe handling workflow for this compound.

Experimental Protocols:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood, for handling this compound.[12]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary PPE, equipment (e.g., spatula, weigh boats, glassware), and reagents before starting work.

    • Verify that the fume hood is functioning correctly.

  • Handling:

    • Put on all required PPE as specified in the table above.

    • When weighing and transferring the solid compound, perform these tasks inside a fume hood to minimize the risk of inhalation.[13][14] Use a scoop or spatula to avoid creating dust.[14]

    • Keep containers of the chemical closed when not in use.[14]

    • Avoid direct contact with the skin and eyes.

  • Cleanup and Disposal Plan:

    • Decontamination: After handling, decontaminate all work surfaces and equipment. A recommended procedure is to first use a wet cleaning method to avoid generating dust, followed by a thorough wash with soap and water.[14][15]

    • Waste Disposal: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[15][16][17] Do not dispose of this chemical down the drain.[17] Follow your institution's and local regulations for hazardous waste disposal.[2]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, then the face shield and goggles, and finally the lab coat. Dispose of single-use PPE in the designated hazardous waste container.

    • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE and before leaving the laboratory.[7]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[8][17]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

For spills, evacuate the area and prevent further spread. For minor spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[16][17] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department. Always wear appropriate PPE during spill cleanup.[16]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.